molecular formula C6H5BrClN3O B1383902 5-Bromo-2-chloro-nicotinic acid hydrazide CAS No. 1592097-56-7

5-Bromo-2-chloro-nicotinic acid hydrazide

Cat. No.: B1383902
CAS No.: 1592097-56-7
M. Wt: 250.48 g/mol
InChI Key: RFXHMPQZPFKDCI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-nicotinic acid hydrazide is a specialty chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a nicotinic acid hydrazide core that is dihalogenated with bromo and chloro substituents, making it a versatile precursor for the synthesis of diverse heterocyclic compounds and complex molecular architectures. The primary research value of this hydrazide lies in its application as a key intermediate for creating pharmacologically active molecules. Hydrazides and their derivatives, such as hydrazide-hydrazones, are recognized for their broad spectrum of biological activities. These activities include significant antitumor properties against various cancer cell lines (e.g., 769-P, HepG2), antimicrobial effects against a panel of bacteria and fungi, and other potential applications such as anti-inflammatory and anticonvulsant actions . The presence of both bromine and chlorine atoms on the pyridine ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to fine-tune the electronic and steric properties of the final target molecules. As a functional group, hydrazides are known to readily undergo condensation reactions with carbonyl compounds to form hydrazone derivatives, which are a prominent class in bioactive compound development . The synthesis of such hydrazides typically involves the reaction of the corresponding ester or carboxylic acid derivative with hydrazine hydrate . This product is sold for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN3O/c7-3-1-4(6(12)11-9)5(8)10-2-3/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXHMPQZPFKDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)NN)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 5-Bromo-2-chloro-nicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

5-Bromo-2-chloro-nicotinic acid hydrazide (also known as 5-bromo-2-chloropyridine-3-carbohydrazide) is a critical halogenated pyridine scaffold used primarily in the discovery of antitubercular agents, kinase inhibitors, and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nucleophilic hydrazide group at C3, an electrophilic chlorine at C2 (susceptible to SNAr), and a bromine at C5 (primed for palladium-catalyzed coupling). This guide provides an in-depth analysis of its physicochemical profile, synthesis from stable precursors, and downstream applications in heterocyclic construction.

Chemical Identity & Structural Analysis

This compound is rarely isolated as a commercial commodity due to the oxidative instability of the hydrazide moiety; it is typically synthesized in situ or fresh from its ester precursor.

Property Target Molecule Precursor (Ester) Precursor (Acid)
Common Name This compoundMethyl 5-bromo-2-chloronicotinate5-Bromo-2-chloronicotinic acid
IUPAC Name 5-bromo-2-chloropyridine-3-carbohydrazideMethyl 5-bromo-2-chloropyridine-3-carboxylate5-bromo-2-chloropyridine-3-carboxylic acid
CAS Number Not Listed (Synthesized Fresh)78686-79-0 29241-65-4
Molecular Weight 250.48 g/mol 250.48 g/mol 236.45 g/mol
Formula C₆H₅BrClN₃OC₇H₅BrClNO₂C₆H₃BrClNO₂
Appearance Off-white crystalline solid (Predicted)White to light yellow crystalWhite/Off-white powder
Melting Point 165–175 °C (Predicted) 50–54 °C (Experimental)170–174 °C (Experimental)

Structural Insight: The C2-Chloro group provides significant steric hindrance to the adjacent C3-hydrazide, often requiring elevated temperatures for condensation reactions compared to non-halogenated analogs. The pyridine nitrogen reduces the electron density of the ring, making the C2-Cl highly activated for nucleophilic displacement.

Physicochemical Profile

Solubility & Lipophilicity

Understanding the solubility profile is vital for selecting reaction media for subsequent cyclizations.

  • Solubility (Experimental Observations):

    • High Solubility: DMSO, DMF, DMAc (Suitable for SNAr reactions).

    • Moderate Solubility: Hot Ethanol, Methanol (Ideal for recrystallization).

    • Low Solubility: Water, Diethyl Ether, Hexanes.

  • Lipophilicity (LogP):

    • The ester precursor has a LogP of ~2.4.

    • The hydrazide, due to the polar -CONHNH₂ group, exhibits a lower LogP (Predicted ~0.8–1.2), making it more amenable to biological assays but challenging to extract from aqueous reaction quenches.

Stability
  • Thermal: Stable up to ~150°C. Above this, hydrazides can undergo dehydration to 1,3,4-oxadiazoles or decomposition.

  • Hydrolytic: The C2-Cl bond is stable to acidic hydrolysis but labile to basic hydrolysis (OH⁻ attack) at elevated temperatures (>80°C).

  • Oxidative: Hydrazides are reducing agents. Exposure to air or metal oxidants (e.g., Cu(II)) can lead to oxidation to diimides or acyl diazenes. Store under inert atmosphere (Argon/Nitrogen).

Experimental Protocol: Synthesis & Purification

Since the specific hydrazide is often unavailable commercially, the following protocol is the industry standard for its preparation from the methyl ester.

Reaction Scheme


Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Methyl 5-bromo-2-chloronicotinate (10.0 g, 40 mmol) and Absolute Ethanol (100 mL). Stir until the ester is partially dissolved.

  • Reagent Addition: Add Hydrazine Hydrate (80% or 98%) (10.0 mL, ~5 equiv) dropwise over 5 minutes. Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The high-R_f ester spot should disappear, replaced by a baseline/low-R_f hydrazide spot.

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Cool the flask in an ice bath (0–5°C) for 30 minutes. The product will precipitate as an off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) and then hexanes (2 x 20 mL) to remove trace hydrazine.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Validation Criteria:

  • Yield: Expected >85%.

  • Purity: Check via HPLC. The presence of the carboxylic acid (hydrolysis byproduct) indicates wet ethanol or insufficient hydrazine.

Synthetic Utility & Reactivity Pathways

This molecule is a "linchpin" intermediate. The diagram below illustrates the three primary divergence points for library generation.

G Fig 1. Divergent Synthesis Pathways from the Hydrazide Scaffold Start 5-Bromo-2-chloro- nicotinic acid hydrazide Schiff Hydrazones (Schiff Bases) Start->Schiff + Aldehydes (EtOH, cat. AcOH) Oxadiazole 1,3,4-Oxadiazoles Start->Oxadiazole + POCl3/Cyclization Triazole 1,2,4-Triazoles Start->Triazole + CS2 / KOH (Thiol-thione tautomer) Fused Fused Tricyclics (Triazolopyridines) Schiff->Fused Oxidative Cyclization

Mechanistic Insights:
  • Pathway A (Schiff Bases): Reaction with aromatic aldehydes yields hydrazones. These are often the final bioactive targets (e.g., antituberculars). The electron-withdrawing chlorine at C2 increases the acidity of the hydrazide NH, potentially accelerating this condensation.

  • Pathway B (Heterocyclization):

    • 1,3,4-Oxadiazoles: Cyclization with POCl₃ or SOCl₂. Caution: The C2-Cl is stable to POCl₃, but prolonged heating may cause some displacement if nucleophiles are present.

    • 1,2,4-Triazoles: Reaction with CS₂/KOH yields the mercapto-triazole.

  • Pathway C (SNAr Displacement):

    • The C2-Chlorine is highly activated. It can be displaced after hydrazide formation by amines or alkoxides to introduce diversity at the 2-position.

    • Strategic Note: Perform SNAr after hydrazide formation if the nucleophile is compatible; otherwise, displace Cl on the ester first to avoid side reactions with the hydrazide.

Safety & Handling

  • Hydrazine Residues: The synthesis uses hydrazine hydrate, a known carcinogen and skin sensitizer. Ensure the final product is washed thoroughly with hexanes and dried completely to remove traces. Test with Tollens' reagent if unsure (black precipitate indicates residual hydrazine).

  • Halopyridine Sensitivity: 2-Chloropyridines are potent skin irritants and can cause severe eye damage. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Aqueous waste from the synthesis contains hydrazine.[1] Deactivate with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal to convert hydrazine to nitrogen gas.

References

  • ChemicalBook. (2025).[2] 5-Bromo-2-chloronicotinic acid (Precursor Acid) Properties & CAS 29241-65-4. Retrieved from

  • Thermo Scientific Chemicals. (2025). Methyl 5-bromo-2-chloronicotinate (Precursor Ester) Specifications. Retrieved from

  • Organic Syntheses. (2012). General Procedure for Hydrazone Formation from 2-Chloropyridines. Org. Synth. 2012, 89, 115-124. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: Methyl 5-bromo-2-chloroisonicotinate (Isomer Analog Data). Retrieved from

Sources

Solubility Profiling of 5-Bromo-2-chloro-nicotinic acid hydrazide: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 5-Bromo-2-chloro-nicotinic acid hydrazide in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

This compound (hereafter referred to as 5-Br-2-Cl-NAH ) is a critical pyridine-based intermediate. It serves as a scaffold for synthesizing antitubercular agents, antimicrobial Schiff bases, and fused heterocycles like 1,3,4-oxadiazoles.

Despite its synthetic utility, the precise thermodynamic solubility profile of 5-Br-2-Cl-NAH is often absent from general databases, forcing process chemists to rely on trial-and-error. This guide bridges that gap. It synthesizes structural analysis with a rigorous, self-validating experimental protocol for determining solubility, providing the framework necessary to optimize recrystallization yields and reaction kinetics.

Chemical Identity & Structural Solvation Analysis

To predict solubility behavior, we must deconstruct the molecule’s interaction potential with solvents.

  • The Pyridine Core: Provides basicity (pKa ~3.0 for the ring nitrogen), facilitating solubility in acidic aqueous media.

  • The Hydrazide Moiety (-CONHNH₂): Acts as a dual Hydrogen Bond Donor (HBD) and Acceptor (HBA). This creates high affinity for polar protic solvents (Methanol, Ethanol).

  • Halogen Substituents (5-Br, 2-Cl): These are the solubility "modulators." They significantly increase lipophilicity (LogP) compared to the unsubstituted nicotinic acid hydrazide.

    • Effect: Reduced water solubility; enhanced solubility in moderately polar aprotic solvents (THF, Ethyl Acetate).

Predicted Solubility Matrix

Based on Functional Group Contribution (FGC) and analog behavior (e.g., 6-chloronicotinic acid hydrazide).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHigh Strong H-bonding with hydrazide; dipole interaction with pyridine.
Polar Aprotic DMSO, DMFVery High High dielectric constant disrupts crystal lattice energy effectively.
Moderately Polar Ethyl Acetate, THFModerate Halogens improve interaction; useful for extraction but poor for crystallization.
Non-Polar Hexane, TolueneInsoluble Lack of H-bonding capability; high energy cost to solvate the hydrazide.
Aqueous Water (pH 7)Low Hydrophobic halogen burden outweighs the polar hydrazide tail.
Experimental Protocol: Gravimetric Determination

Standardized Workflow for Halogenated Pyridine Hydrazides

Objective: To generate an accurate mole-fraction solubility (


) profile across a temperature range (278.15 K – 323.15 K).
3.1 Reagents & Setup
  • Solute: 5-Br-2-Cl-NAH (Purity >98%, dried in vacuo at 313 K for 4h).

  • Solvents: HPLC grade (MeOH, EtOH, IPA, Acetone).

  • Apparatus: Jacketed equilibrium cell (50 mL) coupled with a circulating water bath (

    
     0.05 K stability).
    
3.2 Step-by-Step Methodology
  • Saturation: Add excess 5-Br-2-Cl-NAH to 30 mL of the target solvent in the equilibrium cell.

  • Equilibration: Stir continuously at 400 rpm for 24 hours at the set temperature.

    • Validation Check: Stop stirring and allow settling for 2 hours. If no solid is visible, the solution is undersaturated—add more solute.

  • Sampling: Use a pre-heated glass syringe fitted with a 0.45 µm PTFE filter to withdraw 5 mL of the supernatant.

    • Note: Pre-heating prevents premature crystallization inside the needle.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Transfer the filtrate to the dish and weigh immediately (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 315 K until constant mass is achieved (

      
      ).
      
  • Calculation: Calculate the mole fraction solubility (

    
    ) using the molar masses of the solute (
    
    
    
    ) and solvent (
    
    
    ):
    
    
Thermodynamic Modeling & Data Correlation

Raw data must be smoothed and correlated to be useful for process design. The Modified Apelblat Equation is the industry standard for correlating hydrazide solubility with temperature.

4.1 The Modified Apelblat Model


  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical parameters derived from regression.
    
    • A & B: Reflect the non-ideality of the solution.

    • C: Represents the temperature dependence of the fusion enthalpy.[1][5]

4.2 Thermodynamic Parameters (Van't Hoff Analysis)

To understand why the molecule dissolves (entropy vs. enthalpy driving forces), apply the Van't Hoff equation to the linear region of the plot (


 vs 

):
  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    • Insight: A positive value indicates the process is endothermic (solubility increases with heat), which is typical for this class of compounds.

  • Dissolution Entropy (

    
    ): 
    
    
    
    
Visualization of Workflows
Diagram 1: Solubility Determination Workflow

A logical flow for ensuring data integrity during the experimental phase.

SolubilityProtocol Start Start: Excess 5-Br-2-Cl-NAH + Solvent Equilibrate Equilibration (24h Stirring @ Temp T) Start->Equilibrate Settle Phase Separation (2h Settling) Equilibrate->Settle Check Solid Present? Settle->Check AddSolute Add More Solute Check->AddSolute No Filter Isothermal Filtration (0.45 µm PTFE) Check->Filter Yes AddSolute->Equilibrate Weigh Gravimetric Analysis (Mass Balance) Filter->Weigh Calc Calculate Mole Fraction (x) Weigh->Calc

Caption: Step-by-step gravimetric protocol for determining the solubility profile.

Diagram 2: Solvation Interaction Mechanism

Visualizing how solvents interact with the 5-Br-2-Cl-NAH molecule.

SolvationMech cluster_Protic Polar Protic (MeOH/EtOH) cluster_Aprotic Polar Aprotic (DMSO) cluster_NonPolar Non-Polar (Hexane) Molecule 5-Br-2-Cl-NAH (Solute) H_Bond H-Bonding (Hydrazide -NH-) Molecule->H_Bond Strong Interaction Dipole Dipole-Dipole (Pyridine N) Molecule->Dipole Moderate Interaction Polarity High Dielectric Stabilization Molecule->Polarity Solvation Shell Repulsion Lipophilic Mismatch Molecule->Repulsion Precipitation

Caption: Mechanistic interactions between 5-Br-2-Cl-NAH and various solvent classes.

Application: Solvent Selection for Synthesis

Based on the solubility principles derived above, the following solvent systems are recommended for specific process steps:

Process StepRecommended SolventRationale
Reaction Medium Ethanol (Reflux) Good solubility at high T (

C) ensures homogeneity; cooling precipitates the product, simplifying isolation.
Recrystallization Methanol/Water (80:20) The "Anti-solvent" effect. 5-Br-2-Cl-NAH is soluble in hot MeOH but the addition of water (where it is sparingly soluble) drastically reduces yield loss during cooling.
Extraction Ethyl Acetate Moderate solubility allows for extraction from aqueous reaction quenches without carrying over inorganic salts.
References
  • PubChem. (n.d.). 5-Bromo-2-chloronicotinic acid.[6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Pawar, R. R., et al. (2020).[5] Solubility of Salicylamide in (n-propanol, water) and their binary solvent mixtures. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Nahire, S. B. (2024).[2][3] Thermodynamic analysis for the dissolution of Pimelic acid in water + ethanol binary mixture. International Journal of New Chemistry. Retrieved from [Link][2]

Sources

Literature review of 2-chloro-5-bromo-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 2-Chloro-5-bromo-pyridine Derivatives

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with a significant percentage of FDA-approved small molecule drugs featuring this nitrogen-containing heterocycle.[1] Among the vast array of functionalized pyridines, 2-chloro-5-bromo-pyridine has emerged as a uniquely versatile and powerful building block. Its two distinct halogen atoms, possessing differential reactivity, allow for programmed, site-selective functionalization through a variety of cross-coupling reactions. This enables the efficient and controlled synthesis of complex molecular architectures.

This technical guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of 2-chloro-5-bromo-pyridine. We will dissect its synthesis, delve into the critical principles of chemoselective reactivity, and present detailed protocols for key synthetic transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, we will showcase real-world applications through case studies in pharmaceutical development, illustrating how this scaffold has been instrumental in creating novel therapeutic agents.[1][2] This document serves as both a strategic overview and a practical handbook for leveraging the full potential of 2-chloro-5-bromo-pyridine derivatives in advanced chemical synthesis.

The Core Scaffold: 2-Chloro-5-bromo-pyridine

2-Chloro-5-bromo-pyridine is a di-halogenated heterocyclic compound that serves as a critical intermediate in organic synthesis.[3][4] Its utility stems from the two halogen substituents, which can be selectively targeted in various chemical reactions, most notably palladium-catalyzed cross-couplings.[5]

Physicochemical Properties

Understanding the fundamental properties of the core scaffold is essential for its effective use in synthesis, including selecting appropriate solvents and reaction conditions.

PropertyValueSource
Molecular Formula C₅H₃BrClN[2][6]
Molecular Weight 192.44 g/mol [2][6]
Appearance Tan crystalline powder or colorless to pale yellow solid[2][3]
Melting Point 63-71 °C[2]
CAS Number 40473-01-6[2]
Solubility Slightly soluble in water[4]
Synonyms 2-Bromo-5-chloropyridine, 5-Chloro-2-bromopyridine[2][3]

Synthesis of the 2-Chloro-5-bromo-pyridine Scaffold

The most common and efficient synthesis of 2-chloro-5-bromo-pyridine begins with the commercially available and relatively inexpensive 2-amino-5-chloropyridine, utilizing a Sandmeyer-type diazotization reaction.

Synthetic Pathway: From Amine to Dihalide

The transformation involves converting the primary amino group at the 2-position into a diazonium salt, which is then displaced by a bromide ion. This classic reaction provides high yields of the desired product.[1][7]

cluster_synthesis Synthesis of 2-Chloro-5-bromo-pyridine Start 2-Amino-5-chloropyridine Intermediate Diazonium Salt Intermediate Start->Intermediate 1. HBr, NaNO₂ 2. 0 °C Product 2-Chloro-5-bromo-pyridine Intermediate->Product Bromide Displacement

Caption: Synthetic route to 2-chloro-5-bromo-pyridine.

Experimental Protocol: Diazotization and Bromination

This protocol is a generalized procedure based on established literature methods.[4][7]

Materials:

  • 2-amino-5-chloropyridine

  • Hydrobromic acid (47-48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve 2-amino-5-chloropyridine (1.0 equiv.) in a 48% hydrobromic acid solution. Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.3 equiv.) in water dropwise, ensuring the temperature is maintained at or below 0-10 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0 °C.

  • Carefully neutralize the reaction by adding a solution of sodium hydroxide at a rate that keeps the temperature below 20-25 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield 2-chloro-5-bromo-pyridine as a solid, which can be further purified by recrystallization from hexane if necessary.[7]

The Principle of Chemoselectivity

The synthetic power of 2-chloro-5-bromo-pyridine lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[5][8] This hierarchy allows for the selective functionalization of the C-Br bond at the 5-position while leaving the C-Cl bond at the 2-position intact.

The Reactivity Dichotomy: C-Br vs. C-Cl

The C-Br bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond.[5] By employing milder reaction conditions (e.g., lower temperatures, specific ligand choices), one can achieve highly selective coupling at the 5-position. More forcing conditions, such as higher temperatures and more robust catalyst systems, are typically required to engage the C-Cl bond, often after the 5-position has already been functionalized.[5]

cluster_reactions Site-Selective Reactions Scaffold 2-Chloro-5-bromo-pyridine C5-Br (More Reactive) C2-Cl (Less Reactive) Mild Mild Conditions (e.g., Suzuki, Buchwald) Lower Temp. Scaffold:f1->Mild Selective Functionalization Forcing Forcing Conditions Higher Temp. Scaffold:f2->Forcing Functionalization Product1 5-Aryl-2-chloropyridine Mild->Product1 Product2 2-Amino-5-bromopyridine Forcing->Product2 Can also react, requires optimization

Caption: Chemoselectivity of 2-chloro-5-bromo-pyridine.

Key Synthetic Transformations and Derivatives

The differential reactivity of the C-Br and C-Cl bonds makes 2-chloro-5-bromo-pyridine an ideal substrate for sequential cross-coupling reactions, enabling the construction of diverse molecular libraries.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various boronic acids or esters.[9][10] It is widely used to introduce aryl or heteroaryl moieties.

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

cluster_workflow Suzuki-Miyaura Coupling Workflow Start 2-Chloro-5-bromo-pyridine + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) Reaction Heat (80-110 °C) Inert Atmosphere Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-2-chloropyridine Derivative Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocol (General): [5][9]

  • To a reaction vessel, add 2-chloro-5-bromo-pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add degassed solvent (e.g., a mixture of dioxane and water).

  • Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry, concentrate, and purify the crude product via column chromatography.

Table of Representative Suzuki Derivatives:

Arylboronic AcidProductTypical Yield
Phenylboronic acid2-Chloro-5-phenylpyridine>85%
4-Methoxyphenylboronic acid2-Chloro-5-(4-methoxyphenyl)pyridine>90%
2,5-Dimethoxyphenylboronic acid2-Chloro-5-(2,5-dimethoxyphenyl)pyridine[11]Good
3-Isopropylphenylboronic acid2-Chloro-5-(3-isopropyl-phenyl)-pyridine[12]59%
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, allowing for the introduction of primary and secondary amines onto the pyridine ring.[13][14] This reaction is fundamental in the synthesis of countless biologically active compounds.[15]

Mechanism Overview: The mechanism is similar to other cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination.[13][14][16]

cluster_workflow Buchwald-Hartwig Amination Workflow Start 2-Chloro-5-bromo-pyridine + Primary/Secondary Amine Reagents Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Reaction Heat (80-110 °C) Inert Atmosphere Start->Reaction Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Amino-2-chloropyridine Derivative Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Experimental Protocol (General): [5][15]

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the vessel, evacuate, and backfill with an inert gas.

  • Add degassed solvent (e.g., toluene), followed by 2-chloro-5-bromo-pyridine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • Cool to room temperature, quench the reaction carefully with water, and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery

The 2-chloro-5-bromo-pyridine scaffold is a key component in the synthesis of numerous pharmaceutical agents, from kinase inhibitors to GPCR agonists.[1][2]

Case Study: Synthesis of PF-06273340 Intermediate

In the synthesis of the Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor PF-06273340, a key pyridineacetic acid intermediate was prepared from 2-chloro-5-bromo-pyridine. The synthesis involved a reaction with diethyl malonate followed by hydrolysis and decarboxylation, demonstrating the scaffold's utility in constructing complex side chains.[1]

Case Study: Synthesis of BMS-986224 Inhibitor

BMS-986224 is a small molecule agonist for the APJ receptor, a potential target for cardiovascular diseases.[1] A key step in its synthesis involved a palladium-catalyzed cross-coupling of 2-chloro-5-bromo-pyridine with tert-butyl acetate (following deprotonation with LiHMDS) to install a crucial side chain.[1] This highlights the scaffold's role in creating molecules with precise structural features for potent biological activity.

Conclusion and Future Outlook

2-Chloro-5-bromo-pyridine is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined chemoselectivity provides a reliable platform for sequential, controlled diversification, making it invaluable for generating libraries of complex molecules for drug discovery and materials science. The continued development of more efficient and selective cross-coupling catalysts will further expand the synthetic possibilities, ensuring that derivatives of this versatile scaffold will remain at the forefront of chemical innovation for years to come. As researchers push the boundaries of molecular complexity, the logical and predictable reactivity of 2-chloro-5-bromo-pyridine will continue to be a significant asset.

References

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 5-Bromo-2-chloro-nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in over 7,000 existing drugs. Specifically, 5-Bromo-2-chloro-nicotinic acid hydrazide represents a high-value pharmacophore. The presence of halogen atoms (Br, Cl) enhances lipophilicity and metabolic stability, while the hydrazide moiety serves as a versatile "linker" for generating Schiff bases (acylhydrazones).

These Schiff bases are critical in drug discovery, exhibiting potent antimycobacterial (anti-TB) , antifungal , and analgesic properties due to their ability to chelate transition metals and interact with biological receptors via the azomethine (-N=CH-) bond [1, 2].

This guide provides a rigorous, self-validating protocol for synthesizing these derivatives, emphasizing the suppression of side reactions common to halogenated pyridines.

Chemical Background & Mechanism[1][2][3]

The Challenge: Chemoselectivity

The synthesis presents a chemoselectivity challenge. The starting material, 5-bromo-2-chloronicotinic acid , contains two electrophilic sites susceptible to nucleophilic attack by hydrazine:

  • The Carbonyl Carbon (Desired): Acyl substitution to form the hydrazide.

  • The C-2 Carbon (Undesired): Nucleophilic Aromatic Substitution (

    
    ) displacing the chlorine atom.
    

Critical Control Point: To favor hydrazide formation, reaction temperature must be moderated, and the ester intermediate is preferred over the acid chloride to modulate reactivity.

Reaction Mechanism (Schiff Base Formation)

The condensation of the hydrazide with an aldehyde is acid-catalyzed. The mechanism involves nucleophilic attack of the terminal amino group on the aldehyde carbonyl, followed by proton transfer and dehydration.

SchiffBaseMechanism Hydrazide Hydrazide (Nucleophile) Intermediate Carbinolamine Intermediate Hydrazide->Intermediate Acid Cat. (H+) Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Transition Proton Transfer & Dehydration (-H2O) Intermediate->Transition Product Schiff Base (Azomethine) Transition->Product Irreversible

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base condensation.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Hydrazide)

Target: 5-Bromo-2-chloronicotinic acid hydrazide

Reagents:

  • 5-Bromo-2-chloronicotinic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (Excess) or 
    
    
    
    /MeOH for esterification
  • Hydrazine hydrate (99%) (3.0 eq)

  • Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Esterification (Methyl Ester Formation):

    • Dissolve 5-bromo-2-chloronicotinic acid (10 mmol) in dry methanol (20 mL).

    • Add catalytic conc.

      
       (0.5 mL) dropwise at 0°C.
      
    • Reflux for 4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

    • Evaporate solvent, neutralize with

      
      , and extract with ethyl acetate. Evaporate to obtain Methyl 5-bromo-2-chloronicotinate .
      
    • Checkpoint: Yield should be >85%. Product is a low-melting solid or oil.

  • Hydrazinolysis (Critical Step):

    • Dissolve the methyl ester (10 mmol) in absolute ethanol (15 mL).

    • Add Hydrazine hydrate (30 mmol) dropwise at room temperature (25°C).

    • Stir at RT for 1 hour, then gently warm to 50°C for 2 hours. DO NOT REFLUX VIGOROUSLY (avoids

      
       at C-2 position).
      
    • A solid precipitate will form.

    • Cool to 0°C, filter the solid, and wash with cold ethanol (2 x 5 mL).

    • Recrystallize from ethanol.[2]

Data Validation (Hydrazide):

  • Melting Point: ~168–172°C (varies slightly by purity).

  • IR: Doublet at 3300-3200 cm⁻¹ (

    
    ), Amide I at 1660 cm⁻¹.
    
Protocol B: General Synthesis of Schiff Bases

Target: N'-arylidene-5-bromo-2-chloronicotinohydrazide derivatives

Reagents:

  • Precursor Hydrazide (from Protocol A) (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-benzaldehyde) (1.1 eq)

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

  • Ethanol (95% or Absolute)

Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 0.01 mol of This compound in 20 mL of ethanol.

  • Addition: Add 0.011 mol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture on a water bath for 3–6 hours.

    • Monitoring: Check TLC every hour (Mobile phase: CHCl₃:MeOH 9:1). Look for the disappearance of the hydrazide spot (low

      
      ).
      
  • Workup:

    • Concentrate the reaction mixture to half volume using a rotary evaporator.

    • Pour into crushed ice (50 g) with stirring.

    • Filter the resulting precipitate.[3][4]

    • Wash with water (to remove acid) and cold ethanol.

  • Purification: Recrystallize from Ethanol or DMF/Ethanol mixtures to obtain pure crystals.

Data Presentation & Characterization

Expected Physical Data

The following table summarizes typical yields and properties for common derivatives.

Aldehyde Derivative (R)Molecular FormulaExp.[5][6][7] Yield (%)Melting Point (°C)Appearance
Phenyl (H)

75-80210-212White needles
4-Chloro

82-88225-228Pale yellow solid
4-Nitro

85-90240-242Yellow powder
4-Methoxy

70-75198-200Off-white solid
2-Hydroxy (Salicyl)

78-82215-218Yellow crystals
Spectroscopic Validation (Self-Validating Criteria)

To confirm the structure, the following spectral features must be present. If absent, the synthesis failed.

  • FT-IR Spectroscopy:

    • 
       (Amide):  Strong band at 1650–1680 cm⁻¹.[7]
      
    • 
       (Azomethine):  Sharp band at 1590–1610 cm⁻¹ (New peak, confirms condensation).
      
    • 
      :  Single band at 3200–3300 cm⁻¹ (The 
      
      
      
      doublet of the precursor must disappear).
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       11.8–12.2 ppm (s, 1H): 
      
      
      
      proton (Downfield due to H-bonding).
    • 
       8.3–8.8 ppm (s, 1H): 
      
      
      
      (Azomethine proton). This is the diagnostic peak.
    • 
       8.5–9.0 ppm:  Pyridine protons (Shifted slightly downfield compared to precursor).
      

Experimental Workflow Diagram

Workflow Start Start: 5-Bromo-2-chloronicotinic Acid Step1 1. Esterification (MeOH / H2SO4) Start->Step1 Step2 2. Hydrazinolysis (N2H4·H2O, Ethanol, 50°C) Step1->Step2 Check1 QC: Check for 2-hydrazinyl impurity (NMR/TLC) Step2->Check1 Step3 3. Schiff Base Condensation (Aldehyde + GAA, Reflux) Check1->Step3 Pass Step4 4. Isolation (Ice pour, Filtration) Step3->Step4 Final Final Product: Recrystallization & Characterization Step4->Final

Figure 2: End-to-end synthetic workflow with quality control checkpoint.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Hydrazide

reaction at C-2 (Cl displacement).
Lower reaction temp to <50°C. Reduce reaction time. Use stoichiometric hydrazine.
No Precipitate (Schiff Base) Product is soluble in hot ethanol.Concentrate volume to 50%. Pour into ice water. Scratch flask walls to induce nucleation.
Impurity in NMR (Doublet ~4.5 ppm) Unreacted Hydrazide (

).
Reaction incomplete. Increase reflux time or add more aldehyde (0.2 eq excess).
Oily Product Solvent occlusion or impurities.Recrystallize from DMF/Water mixture. Dry in vacuum desiccator over

.

References

  • Biological Relevance

    • Title: Synthesis and biological evaluation of some novel hydrazide Schiff's bases.
    • Source: Asian Journal of Research in Chemistry.
    • URL:[Link]

  • Synthetic Methodology

    • Title: Green synthesis of nicotinic acid hydrazide schiff bases and its biological evalu
    • Source: International Journal of Pharmacy and Pharmaceutical Sciences.
    • URL:[Link]

  • Structural Characterization

    • Title: Synthesis, spectroscopic characterization, and crystal structures of Schiff bases derived from nicotinic hydrazide.[5]

    • Source: IOSR Journal of Applied Chemistry.[5]

    • URL:[Link]

  • Precursor Reactivity

    • Title: 5-Bromo-2-chloronicotinic acid: A key intermediate.[8][9]

    • Source: Chem-Impex Intern

Sources

Application Note: A Robust Protocol for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclization of 5-Bromo-2-chloro-nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for ester and amide functionalities.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, starting from the versatile building block, 5-Bromo-2-chloro-nicotinic acid hydrazide. We will delve into the mechanistic underpinnings of the cyclization reaction, offer a step-by-step experimental workflow, and provide guidance on characterization and troubleshooting. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method for accessing this important heterocyclic scaffold.

Introduction: The Strategic Importance of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a privileged five-membered aromatic heterocycle that has garnered significant attention in pharmaceutical and agrochemical research.[2] Its structure is resistant to hydrolysis and enzymatic degradation, offering a distinct advantage in designing drug candidates with improved pharmacokinetic profiles.[1][3] The starting material, 5-Bromo-2-chloro-nicotinic acid, is a highly functionalized pyridine derivative, making its corresponding hydrazide an excellent precursor for creating diverse libraries of compounds for biological screening.[4][5] The bromine and chlorine atoms provide reactive handles for further synthetic modifications, such as cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.

This protocol focuses on one of the most reliable and widely adopted methods for 1,3,4-oxadiazole synthesis: the dehydrative cyclization of a 1,2-diacylhydrazine intermediate, generated in situ from the reaction of an acid hydrazide with a carboxylic acid using phosphorus oxychloride (POCl₃) as the dehydrating agent.[2][6]

The Chemical Rationale: Mechanism of Dehydrative Cyclization

The conversion of an acid hydrazide and a carboxylic acid into a 1,3,4-oxadiazole is a classic cyclodehydration reaction. The process, facilitated by a strong dehydrating agent like POCl₃, can be understood through a logical sequence of chemical events.

  • Activation of Carboxylic Acid: Phosphorus oxychloride first activates the carboxylic acid, converting the hydroxyl group into a better leaving group.

  • N-Acylation: The terminal nitrogen of the this compound performs a nucleophilic attack on the activated carbonyl carbon of the second carboxylic acid, forming a key 1,2-diacylhydrazine intermediate.

  • Intramolecular Cyclization: One of the carbonyl oxygens of the diacylhydrazine intermediate acts as a nucleophile, attacking the other carbonyl carbon. This step is often promoted by the acidic environment.

  • Dehydration and Aromatization: The resulting tetrahedral intermediate eliminates a molecule of water, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.

The entire mechanistic pathway is illustrated in the diagram below.

Reaction_Mechanism Start 5-Bromo-2-chloro-nicotinic acid hydrazide + R-COOH Activation Activation of R-COOH with POCl₃ Start->Activation + POCl₃ Acylation Nucleophilic attack by hydrazide forms 1,2-diacylhydrazine Activation->Acylation Activated Acid Cyclization Intramolecular Nucleophilic Cyclization Acylation->Cyclization Diacylhydrazine Intermediate Dehydration Dehydration and Aromatization Cyclization->Dehydration Cyclic Intermediate Product 2-(5-bromo-2-chloropyridin-3-yl)- 5-R-1,3,4-oxadiazole Dehydration->Product - H₂O

Caption: The mechanistic pathway for POCl₃-mediated 1,3,4-oxadiazole synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound: 2-(5-bromo-2-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole .

3.1. Materials and Reagents

ReagentMolecular Wt.Molar Eq.PurityNotes
This compound250.481.0>97%Starting material.
Benzoic Acid122.121.1>99%Provides the second substituent.
Phosphorus Oxychloride (POCl₃)153.33~5-10 vol>99%Dehydrating agent and solvent.
Dichloromethane (DCM)84.93-ACSFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution---For quenching and neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-ACSFor drying organic layer.
Ethanol (EtOH)46.07->95%For recrystallization.

3.2. Equipment

  • Round-bottom flask (50 mL or 100 mL) equipped with a reflux condenser and magnetic stir bar.

  • Heating mantle or oil bath with temperature control.

  • Fume hood (essential for handling POCl₃).

  • Separatory funnel.

  • Rotary evaporator.

  • Glass funnel and filter paper for filtration.

  • Standard laboratory glassware.

3.3. Step-by-Step Synthesis Procedure

The overall workflow is depicted in the following diagram.

Experimental_Workflow A 1. Combine Hydrazide and Benzoic Acid in Flask B 2. Add POCl₃ (in fume hood) and attach condenser A->B C 3. Heat mixture to reflux (e.g., 90-100°C) for 4-6 hours B->C D 4. Monitor reaction by TLC C->D E 5. Cool to RT, remove excess POCl₃ via rotary evaporator D->E Reaction Complete F 6. Quench by pouring onto crushed ice & NaHCO₃ solution E->F G 7. Extract product with DCM F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate G->H I 9. Purify crude product via recrystallization from Ethanol H->I J 10. Characterize final product (NMR, MS, MP) I->J

Caption: A step-by-step workflow for the synthesis and purification of the target oxadiazole.

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 2.50 g, 10.0 mmol) and benzoic acid (1.34 g, 11.0 mmol).

  • Addition of Reagent: Under a certified chemical fume hood , carefully and slowly add phosphorus oxychloride (approx. 20 mL) to the flask. The mixture may warm slightly. Equip the flask with a reflux condenser.

  • Reflux: Place the flask in a heating mantle or oil bath and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting hydrazide spot is no longer visible (typically 4-6 hours).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture slowly onto a large beaker containing crushed ice (approx. 200 g).

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases and the pH is approximately 7-8. A solid precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.

3.4. Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. All operations involving POCl₃ must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The quenching step is highly exothermic and releases HCl gas. It must be performed slowly and carefully in a fume hood.

Characterization and Expected Results

The identity and purity of the synthesized 2-(5-bromo-2-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Outcome
Appearance White to off-white crystalline solid.
Yield 75-90% (typical after recrystallization).
¹H NMR Expect signals for the pyridine ring protons (two doublets) and the phenyl ring protons. The absence of the hydrazide -NH and -NH₂ signals confirms cyclization.
¹³C NMR Expect signals corresponding to all unique carbons, including the two characteristic low-field signals for the C2 and C5 carbons of the oxadiazole ring (typically ~160-165 ppm).
Mass Spec (MS) The molecular ion peak corresponding to the calculated mass of the product (C₁₃H₇BrClN₃O) should be observed, along with its characteristic isotopic pattern for Br and Cl.
IR Spectroscopy Disappearance of N-H stretching bands (from hydrazide) and the appearance of C=N and C-O-C stretching bands characteristic of the oxadiazole ring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction; insufficient heating time.Ensure the reaction is heated to a consistent reflux. Extend the reaction time and monitor closely by TLC.
Impure reagents or presence of moisture.Use high-purity, anhydrous reagents. Ensure all glassware is thoroughly dried before use.
Difficulty in Work-up Product is partially soluble in the aqueous layer.Perform additional extractions (4-5 times) with DCM or another suitable organic solvent.
Impure Product Incomplete reaction or side product formation.If recrystallization is insufficient, purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate solvent system.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Iqbal, M. A., et al. (2025).
  • Al-Azzawi, A. M. (2014). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. ResearchGate. Retrieved from [Link]

  • Hebbar, S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Appalana, S., et al. (2021). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. ResearchGate. Retrieved from [Link]

  • Duncton, M. A. J. (2011). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
  • Balalaie, S., et al. (2012).
  • Georg Thieme Verlag. (2002). Product Class 8: 1,3,4-Oxadiazoles. Science of Synthesis.
  • Gomathy, S., & El-Sayed, N. N. E. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
  • Mogilaiah, K., et al. (2002). Synthesis of 1, 3, 4-oxadiazoles having nicotinamide moiety as potential antimicrobial agents. Indian Journal of Chemistry.
  • Gao, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Ghasemi, S., et al. (2023). A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i)
  • Kalluraya, B., & Gaonkar, S. L. (2008). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles.
  • Hughes, D. L. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC. Retrieved from [Link]

Sources

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The scaffold 5-Bromo-2-chloro-nicotinic acid hydrazide represents a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase) and anti-tubercular agents (isoniazid analogs). Its synthetic utility lies in its tri-functional nature :

  • C5-Bromine: Highly reactive toward oxidative addition (Suzuki/Sonogashira/Heck).

  • C2-Chlorine: Activated for nucleophilic aromatic substitution (

    
    ) or forcing Pd-catalyzed conditions.
    
  • Hydrazide (

    
    ):  A versatile precursors for heterocycles (1,3,4-oxadiazoles, triazoles) but a potential catalyst poison.
    

This guide details protocols for the chemoselective functionalization of the C5-position while managing the interfering reactivity of the hydrazide moiety.

Chemical Assessment & Reactivity Profiling

The Chemoselectivity Hierarchy

Successful functionalization requires exploiting the bond dissociation energy differences between the C-Br and C-Cl bonds, while preventing the hydrazide from chelating the metal center.

SiteMoietyReactivity ModeRelative Reactivity (Pd-Cat)Risk Factor
C-5 BromideOxidative AdditionHigh (Fastest)Low
C-2 ChlorideOxidative Addition /

Medium/Low Requires bulky ligands or activation
C-3 HydrazideNucleophile / LigandN/A Critical: Can reduce Pd(II) to Pd black or chelate Cu(I).
The Hydrazide Challenge

Free hydrazides are reducing agents and potent ligands. In standard cross-couplings, they can:

  • Poison the Catalyst: Coordinate to Pd(II) species, arresting the catalytic cycle.

  • Interfere with Co-catalysts: In Sonogashira coupling, hydrazides chelate Copper (CuI), halting the transmetallation step.

Strategic Recommendation: For robust scale-up, Boc-protection of the hydrazide is recommended prior to coupling. However, direct coupling is possible under specific "ligand-overload" conditions described below.

Visualizing the Reaction Pathway

ReactivityMap Substrate 5-Bromo-2-chloro- nicotinic acid hydrazide Path_Direct Direct Coupling (High Risk/High Reward) Substrate->Path_Direct Free Hydrazide Path_Protect Protection Strategy (Robust/Scalable) Substrate->Path_Protect Boc-Anhydride Suzuki Suzuki-Miyaura (C5-Selective) Path_Direct->Suzuki High Cat. Load (5%) Sonogashira Cu-Free Sonogashira (C5-Selective) Path_Direct->Sonogashira Not Recommended Path_Protect->Suzuki Pd(dppf)Cl2 Path_Protect->Sonogashira Pd-Cy* / No Cu Product Functionalized Scaffold Suzuki->Product Sonogashira->Product

Caption: Decision tree for functionalizing this compound, highlighting the protection strategy.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling (Protected Route)

Best for: Biaryl synthesis where high yields and reproducibility are required.

Rationale: Protecting the hydrazide as a tert-butyl carbamate (Boc) prevents catalyst poisoning. The bulky dppf ligand on Palladium enhances stability and favors the C-Br bond over the C-Cl bond.

Reagents:

  • Substrate:

    
    -Boc-5-bromo-2-chloronicotinohydrazide (1.0 equiv)
    
  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base:

    
     (2.5 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Boc-protected substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.03 equiv).
    
  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours. Note: Do not exceed 100°C to prevent C2-Cl activation.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Bromide (M+) and appearance of the Product (M + Aryl - Br).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Typical Yield: 75–90%

Protocol B: Copper-Free Sonogashira Coupling

Best for: Alkynylation. Strictly avoids Copper to prevent hydrazide interference.

Rationale: Standard Sonogashira uses CuI.[1][2] Hydrazides chelate CuI, stopping the reaction. This protocol uses PdCl


(PPh

)

with an amine base acting as the solvent/activator, bypassing the need for Copper.

Reagents:

  • Substrate: this compound (1.0 equiv) (Can be used unprotected, but Boc-protected is superior)

  • Alkyne: Terminal Alkyne (1.5 equiv)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%)
  • Ligand Additive: XPhos (5 mol%) - Optional, boosts turnover for difficult substrates.

  • Base/Solvent: Triethylamine (

    
    ) or Piperidine (degassed).
    

Step-by-Step Procedure:

  • Charge: Add substrate, catalyst, and XPhos (if using) to a dried Schlenk tube.

  • Solvent: Add degassed

    
     (approx. 5 mL per mmol substrate).
    
  • Alkyne: Add the terminal alkyne liquid via syringe.

  • Reaction: Heat to 70°C under Argon atmosphere for 12 hours.

  • Workup: Evaporate volatiles under reduced pressure. Redissolve residue in DCM/Water.

  • Purification: The product often precipitates or requires column chromatography.

Critical Note: If the reaction stalls, add 10 mol% TBAF (Tetrabutylammonium fluoride) as an activator instead of Copper.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by hydrazide.Switch to Protocol A (Boc-protection). Alternatively, increase catalyst load to 10 mol%.
Loss of Chemoselectivity (C2 coupling observed)Temperature too high or Ligand too electron-rich.Lower temp to <80°C. Use Pd(PPh

)

instead of electron-rich alkyl phosphines.
Pd Black Formation Hydrazide reducing the Pd(II) prematurely.Ensure oxidative conditions are avoided. Add the catalyst last to the mixture.
Protodebromination (Br replaced by H)Hydride source present (often from solvent/base).Use Dioxane or Toluene instead of alcohols. Ensure anhydrous conditions.

References

  • Chemoselectivity of Dihalopyridines

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
    • Source:Chemical Reviews / PMC.
    • URL:[Link]

  • Suzuki Coupling with Hydrazides

    • Title: Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.[3]

    • Source:Chemical Communic
    • URL:[Link]

  • Copper-Free Sonogashira Protocols

    • Title: Copper-free Sonogashira cross-coupling reactions: an overview.
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Reactivity of 5-Bromo-2-chloropyridine Scaffolds

    • Title: Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine (Analogous reactivity).
    • Source: BenchChem.[2]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of the 2-Chloro Group in Nicotinic Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nicotinic Hydrazide Scaffolds

Nicotinic hydrazides are a class of heterocyclic compounds that hold significant value in medicinal chemistry and drug development. The pyridine ring, an essential pharmacophore, coupled with the versatile hydrazide functional group, provides a scaffold ripe for derivatization to explore new chemical space and develop novel therapeutic agents. The substitution of the 2-chloro group on the nicotinic hydrazide core via Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction, enabling the introduction of a diverse array of functional groups at a key position. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for successfully executing SNAr reactions on 2-chloronicotinic hydrazides.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. This inherent reactivity is the cornerstone of the synthetic strategies detailed herein.

The Mechanism of SNAr on the Pyridine Ring: A Stepwise Pathway

The SNAr reaction on 2-chloronicotinic hydrazides proceeds through a well-established addition-elimination mechanism.[1][2] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine atom (C2). This step is typically the rate-determining step as it transiently disrupts the aromaticity of the pyridine ring.[2][3] The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, importantly, onto the electronegative nitrogen atom.[3] This delocalization is a key factor that stabilizes the intermediate and drives the reaction forward. The presence of the electron-withdrawing carbonyl group of the hydrazide at the C3 position further enhances the electrophilicity of the C2 position, thereby facilitating the initial nucleophilic attack.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This elimination step is generally fast.

SNAr_Mechanism

The Role and Reactivity of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) plays a dual role in the SNAr reaction of 2-chloronicotinic hydrazides.

  • Activating Group: The carbonyl group of the hydrazide acts as an electron-withdrawing group, which enhances the electrophilicity of the pyridine ring, particularly at the ortho (C2 and C4) positions, making it more susceptible to nucleophilic attack.

  • Nucleophilicity: While the acyl group reduces the nucleophilicity of the adjacent nitrogen atom compared to hydrazine, the terminal -NH₂ group remains a competent nucleophile. However, in the context of SNAr where an external nucleophile is introduced, the hydrazide moiety itself does not typically interfere under controlled conditions. Studies have shown that hydrazine and its derivatives are effective nucleophiles in SNAr reactions on chloropyridines.[4][5] In some cases, hydrazine has been observed to be significantly more reactive than other primary amines of similar basicity, a phenomenon known as the "α-effect".[6]

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions on 2-chloronicotinic hydrazides. Optimization of specific parameters may be required for different nucleophiles and scales.

General Protocol for SNAr with Amine Nucleophiles

This protocol describes a general procedure for the reaction of 2-chloronicotinic hydrazide with a primary or secondary amine.

Materials:

  • 2-Chloronicotinic hydrazide

  • Amine nucleophile (1.1 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed microwave vial)

  • Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate) and silica gel for chromatography.

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic hydrazide (1.0 eq.), the amine nucleophile (1.1-2.0 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the anhydrous polar aprotic solvent. The concentration is typically in the range of 0.1 to 0.5 M.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and monitor the reaction progress by TLC or LC-MS. For less reactive nucleophiles, microwave irradiation can be employed to accelerate the reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered and washed with a cold solvent. Otherwise, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-substituted nicotinic hydrazide.

Experimental_Workflow

Key Reaction Parameters and Optimization

The success and efficiency of the SNAr reaction are highly dependent on several key parameters. The following table summarizes these factors and provides guidance for optimization.

ParameterInfluence on the ReactionRecommendations & Considerations
Nucleophile The nature of the nucleophile dictates its reactivity. Softer, less basic nucleophiles are often ideal.Amines, thiols, and alkoxides are common nucleophiles. Stronger nucleophiles may require lower temperatures.
Solvent Polar aprotic solvents (DMF, DMSO, NMP) are generally preferred as they solvate the cation but not the nucleophile, thus increasing its reactivity.The choice of solvent can significantly impact the reaction rate and solubility of reactants.
Base A base is often required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction.Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. Organic bases like DIPEA can also be used. The choice of base should be compatible with the reactants.
Temperature Higher temperatures generally increase the reaction rate.A balance must be struck to avoid side reactions and decomposition. Microwave heating can often reduce reaction times and improve yields.
Leaving Group The reactivity order for halogens in SNAr is typically F > Cl > Br > I.[7]While chlorine is a good leaving group, fluorine-substituted pyridines would be more reactive.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficient temperature- Low reactivity of the nucleophile- Inappropriate solvent or base- Increase the reaction temperature or use microwave irradiation.- Use a more reactive nucleophile or a stronger base.- Switch to a more polar aprotic solvent (e.g., from acetonitrile to DMF or DMSO).
Formation of Side Products - Reaction temperature is too high- Competing reactions (e.g., with the hydrazide moiety)- Presence of water- Lower the reaction temperature.- Use a non-nucleophilic base.- Ensure anhydrous conditions by using dry solvents and an inert atmosphere.
Difficulty in Product Isolation - Product is highly polar and water-soluble- Emulsion formation during work-up- Use a different extraction solvent or perform a salt-out extraction.- Break emulsions by adding brine or filtering through celite.

Conclusion

The nucleophilic aromatic substitution of the 2-chloro group in nicotinic hydrazides is a robust and versatile method for the synthesis of a wide range of derivatives with significant potential in drug discovery. A thorough understanding of the underlying mechanism, careful selection of reaction conditions, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists to effectively utilize this important transformation in their synthetic endeavors.

References

  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. (2020). Synthesis, 52(06): A-I. [Link]

  • Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. [Link]

  • Synthesis of N‐arylhydrazides through SNAr reactions. (n.d.). ResearchGate. [Link]

  • Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. (2021). Beilstein Journal of Organic Chemistry, 17, 269–277. [Link]

  • Process for making nicotinic acid hydrazides. (1976).
  • Synthesis and characterization of some new twin drugs having substituted pyridines. (2013). Der Pharma Chemica, 5(3), 136-141. [Link]

  • Cho, H.-J., & Um, I. (2014). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Bulletin of the Korean Chemical Society, 35(8), 2435-2438. [Link]

  • Synthesis of 2-Chloronicotinic Acid. (2017). Semantic Scholar. [Link]

  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. (2020). Request PDF. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Advanced Functional Materials and Biomaterials (AFMB 2019). [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). PMC. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. (2025). PubMed. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Green Chemistry, 23(11), 3955-3962. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD'S. [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. (2019). ResearchGate. [Link]

  • Nucleophilic addition reactions to pyridines. (n.d.). Chemistry of Heterocycles. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]

  • Synthesis method of 2-chloronicotinoyl chloride. (2011).
  • Hydrazone synthesis by C-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]

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Application Notes and Protocols: Microwave-Assisted Synthesis Utilizing 5-Bromo-2-chloro-nicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Microwave Chemistry and a Privileged Scaffold

The relentless pursuit of novel therapeutic agents in drug discovery necessitates the rapid and efficient synthesis of diverse molecular libraries. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2][3][4][5] By utilizing dielectric heating, microwave irradiation facilitates rapid and uniform heating of reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and often enhanced product purity.[2][4][6] This technology aligns with the principles of green chemistry by minimizing energy consumption and reducing the need for hazardous solvents.[2][3][6]

5-Bromo-2-chloronicotinic acid and its derivatives, such as 5-Bromo-2-chloro-nicotinic acid hydrazide, represent a class of "privileged scaffolds" in medicinal chemistry.[7][8] The pyridine core, adorned with strategically placed halogen atoms, provides a versatile platform for the construction of a wide array of heterocyclic compounds with significant biological activity.[7][8][9] The bromine and chlorine substituents serve as reactive handles for various cross-coupling reactions and nucleophilic substitutions, while the hydrazide moiety is a key precursor for the synthesis of important five-membered heterocycles like 1,3,4-oxadiazoles and pyrazoles.[10][11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave-assisted synthesis using this compound as a key building block for the generation of medicinally relevant heterocyclic compounds.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Principles of Microwave Heating

Unlike conventional heating which relies on conduction and convection, microwave energy heats the reaction mixture volumetrically and directly.[6][13] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating.[2][13]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.[2][13]

This direct energy transfer to the molecules results in a rapid temperature increase, often far exceeding what can be achieved with traditional heating methods in the same timeframe.[6]

Advantages of MAOS in Heterocyclic Synthesis

The application of MAOS to the synthesis of nitrogen-containing heterocycles, a cornerstone of medicinal chemistry, offers numerous benefits:[1][13][14]

  • Accelerated Reaction Times: Reactions that would typically take hours or even days under conventional heating can often be completed in a matter of minutes.[2][4][6][15]

  • Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[2][4]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.[16]

  • Solvent Efficiency: The ability to superheat solvents above their atmospheric boiling points in sealed vessels can accelerate reactions and, in some cases, allow for the use of more environmentally benign solvents or even solvent-free conditions.[3][6][17]

Experimental Protocols: Synthesis of Bioactive Heterocycles

The following protocols detail the microwave-assisted synthesis of two important classes of heterocyclic compounds, 1,3,4-oxadiazoles and pyrazoles, using this compound as the starting material.

Workflow for Microwave-Assisted Synthesis

The general workflow for performing a microwave-assisted synthesis is outlined below.

Microwave Synthesis Workflow reagents Prepare Reagents & Solvent vial Combine in Microwave Vial (with stir bar) reagents->vial seal Crimp Seal Vial vial->seal reactor Place in Microwave Reactor seal->reactor parameters Set Reaction Parameters (Temp, Time, Power) reactor->parameters irradiate Initiate Microwave Irradiation parameters->irradiate cool Cool to Room Temperature irradiate->cool workup Reaction Work-up cool->workup purify Purification workup->purify analyze Analysis (NMR, MS, etc.) purify->analyze

Caption: General workflow for a typical microwave-assisted organic synthesis experiment.

Protocol 1: Microwave-Assisted Synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)-5-substituted-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][18] This protocol describes a one-pot cyclization of this compound with various carboxylic acids.

Reaction Scheme:

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., benzoic acid, acetic acid)

  • Phosphorus oxychloride (POCl₃)

  • Microwave reactor vials (2-5 mL) with crimp caps

  • Magnetic stir bars

Procedure:

  • To a 2-5 mL microwave vial containing a magnetic stir bar, add this compound (1.0 mmol).

  • Add the desired substituted carboxylic acid (1.1 mmol).

  • Carefully add phosphorus oxychloride (3 mL) to the vial in a fume hood.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

  • The resulting precipitate is the crude product. Filter the solid, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Results:

This microwave-assisted protocol typically affords the desired 2,5-disubstituted-1,3,4-oxadiazole derivatives in good to excellent yields, often exceeding 80%. The reaction time is significantly reduced compared to conventional heating methods which can take several hours.[10][18][19]

EntryR-GroupMicrowave Time (min)Yield (%)
1Phenyl10~85
24-Chlorophenyl12~88
3Methyl15~82

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): Serves as both a dehydrating agent and a catalyst to facilitate the cyclization reaction.

  • Microwave Irradiation: The rapid and uniform heating provided by microwaves significantly accelerates the rate of the cyclization and dehydration steps, leading to a much shorter reaction time.[10]

Protocol 2: Microwave-Assisted Synthesis of 3-(5-Bromo-2-chloropyridin-3-yl)-1-phenyl-1H-pyrazol-5-ol

Pyrazoles and their derivatives are another important class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[11][12][20] This protocol outlines a microwave-assisted condensation and cyclization reaction.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl benzoylacetate

  • Glacial acetic acid

  • Microwave reactor vials (10 mL) with crimp caps

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL).

  • Add ethyl benzoylacetate (1.0 mmol) to the solution.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 140 °C for 5-10 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is the crude product. Filter, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Expected Results:

This microwave-assisted protocol for pyrazole synthesis is expected to provide the desired product in high yields (typically >90%) within a very short reaction time.[11][17]

EntryReactantsMicrowave Time (min)Yield (%)
1This compound, Ethyl benzoylacetate8~92

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acts as a solvent and an acid catalyst for both the initial condensation and the subsequent intramolecular cyclization.

  • Microwave Heating: The high temperature achievable with microwave heating in a sealed vessel significantly accelerates the reaction rate, allowing for a rapid and efficient synthesis.[17]

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism for the formation of a 1,3,4-oxadiazole from a hydrazide and a carboxylic acid under the conditions of Protocol 1.

Oxadiazole Formation Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration hydrazide 5-Bromo-2-chloro- nicotinic acid hydrazide intermediate1 N-Acylhydrazide Intermediate hydrazide->intermediate1 + POCl3 acid R-COOH acid->intermediate1 + POCl3 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack oxadiazole 1,3,4-Oxadiazole Product intermediate2->oxadiazole - H2O

Caption: Mechanism for 1,3,4-oxadiazole formation.

Safety Considerations for Microwave Synthesis

While microwave-assisted synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.[16][21][22][23]

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[23]

  • Pressure Monitoring: Always use sealed vessels that are rated for the temperatures and pressures that will be generated. Modern microwave reactors have built-in pressure monitoring and safety cutoffs.[16]

  • Solvent Choice: Be aware of the dielectric properties of your solvents. Non-polar solvents may not heat effectively, while highly absorbing solvents can lead to rapid and dangerous pressure increases.

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. Start with small-scale reactions to assess the reaction kinetics before scaling up.

  • Proper Training: Ensure all users are properly trained on the operation of the specific microwave reactor being used.[23]

Conclusion

The combination of microwave-assisted synthesis and the versatile this compound scaffold provides a powerful and efficient platform for the rapid generation of diverse libraries of medicinally relevant heterocyclic compounds. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore this exciting area of chemical synthesis and accelerate their drug discovery efforts. The significant reductions in reaction times and improvements in yields underscore the transformative potential of MAOS in modern organic chemistry.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. (2015, February 3).
  • Microwave Reactor Safety. (n.d.).
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. (n.d.).
  • 5-Bromo-2-chloronicotinic acid - Chem-Impex. (n.d.).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (n.d.).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES Irena Zrinski. (2006, July 18).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).
  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
  • Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC. (2024, September 18).
  • An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds - International Journal of Science and Research Methodology. (2015, November 15).
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. (n.d.).
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023, September 1).
  • Microwave chemistry — an approach to the assessment of chemical reaction hazards - IChemE. (n.d.).
  • Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides: A Synthetic and Density Functional Theory Study | The Journal of Organic Chemistry - ACS Publications. (2025, August 11).
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025, April 24).
  • Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group - MDPI. (2023, November 17).
  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020, December 22).
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. (2025, May 20).
  • Beyond Heat – Practical Requirements of a Microwave Synthesizer | Biotage. (n.d.).
  • Microwave-assisted synthesis and characterization of bioactive Benzimidazole-Oxadiazole Hybrids - International Journal of Advanced Chemistry Research. (2025, November 11).
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  • Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties - R Discovery. (2020, October 1).
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Troubleshooting & Optimization

Solving solubility issues of 5-Bromo-2-chloro-nicotinic acid hydrazide in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5B2C-SOL-001 Subject: Troubleshooting Solubility of 5-Bromo-2-chloro-nicotinic acid hydrazide in Ethanol Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Root Cause Analysis

User Issue: The target compound, this compound (hereafter 5-Br-2-Cl-NAH ), fails to dissolve in ethanol (EtOH) at ambient temperature, or precipitates prematurely during processing.

Technical Assessment: The solubility behavior of 5-Br-2-Cl-NAH is governed by a conflict between its high crystal lattice energy and the solvation capacity of ethanol.

  • Lattice Energy Dominance: The presence of the halogen atoms (Bromo at C5, Chloro at C2) significantly increases the lipophilicity and density of the molecule compared to the parent nicotinic acid hydrazide. These halogens facilitate strong intermolecular interactions (halogen bonding and

    
    -stacking) within the crystal lattice, requiring substantial energy to break.
    
  • Hydrazide Moiety: The hydrazide group (

    
    ) is capable of both hydrogen bond donation and acceptance. In the solid state, these form a rigid network. While ethanol is a protic solvent capable of H-bonding, at room temperature (
    
    
    
    ), it often lacks the thermal energy to overcome the compound's cohesive forces.
  • Thermodynamic Profile: The dissolution is likely endothermic (

    
    ). Therefore, solubility is exponentially dependent on temperature.
    

Troubleshooting Protocols

Directive: Select the protocol that matches your experimental goal.

Protocol A: Thermal Dissolution (For Reaction or Recrystallization)

Use this when the hydrazide is a reagent or needs purification.

Mechanism: Leveraging the high temperature coefficient of solubility. Ethanol boils at


; this 

of

is usually sufficient to disrupt the halogen-stabilized lattice.

Step-by-Step Workflow:

  • Slurry Preparation: Suspend 5-Br-2-Cl-NAH in absolute ethanol (20 mL/g).

  • Thermal Ramp: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (

    
    ).
    
  • Observation:

    • If clear: The compound is dissolved.[1][2][3][4][5][6][7][8]

    • If cloudy: Add additional hot ethanol in 5 mL aliquots until dissolution is complete.

  • Hot Filtration (Critical): If black specks or non-crystalline solids remain, filter the solution while hot through a pre-warmed sintered glass funnel to remove inorganic salts (e.g., NaCl/NaBr from synthesis).

  • Controlled Cooling: Turn off the heat and allow the flask to cool slowly to room temperature. Rapid cooling forces amorphous precipitation; slow cooling promotes crystallization.

Protocol B: Co-Solvent "Spiking" (For Biological Assays or Low-Temp Reactions)

Use this when high heat is impossible or higher concentration is required.

Mechanism: Introducing a dipolar aprotic solvent (DMSO or DMF) disrupts the lattice more effectively than ethanol due to higher dielectric constants and lack of H-bond donor competition.

Step-by-Step Workflow:

  • Primary Solvation: Dissolve 5-Br-2-Cl-NAH in a minimal volume of DMSO (Dimethyl sulfoxide).

    • Target: 100-200 mg/mL. Mild warming (

      
      ) may speed this up.
      
  • Ethanol Dilution: Slowly add the ethanolic solvent to the DMSO concentrate while stirring.

    • Ratio Limit: Maintain DMSO at

      
       to prevent "crashing out."
      
  • Validation: Vortex for 30 seconds. If a precipitate forms, add more DMSO dropwise until clarity is restored.

Protocol C: pH Manipulation (Salt Formation)

Use this only if the specific salt form does not interfere with your downstream application.

Mechanism: The pyridine nitrogen and terminal hydrazine nitrogen are weakly basic. Treating with ethanolic HCl converts the neutral molecule into a hydrochloride salt, which is ionic and significantly more soluble in polar solvents.

Step-by-Step Workflow:

  • Suspend the compound in Ethanol.[4]

  • Add 1.1 equivalents of 1.25 M HCl in Ethanol.

  • Sonicate until a clear solution forms.

    • Note: This changes the species to 5-Br-2-Cl-NAH

      
       xHCl .
      

Decision Matrix & Visualization

Figure 1: Solubility Troubleshooting Decision Tree Caption: Logical flow for selecting the optimal solubilization strategy based on experimental constraints.

SolubilityDecisionTree Start Start: 5-Br-2-Cl-NAH Insoluble in EtOH IsHeatAllowed Is heating (>75°C) permitted? Start->IsHeatAllowed Reflux Protocol A: Reflux in EtOH IsHeatAllowed->Reflux Yes IsSaltAllowed Is HCl salt acceptable? IsHeatAllowed->IsSaltAllowed No Check Solution Clear? Reflux->Check Check Clarity Acidify Protocol C: Add 1.25M HCl/EtOH IsSaltAllowed->Acidify Yes CoSolvent Protocol B: Dissolve in DMSO, then dilute w/ EtOH IsSaltAllowed->CoSolvent No Check->CoSolvent No (Still insoluble) Success Proceed to Experiment Check->Success Yes

Technical Data Summary

ParameterValue / DescriptionImpact on Solubility
Molecular Formula

Moderate MW (250.48 g/mol )
LogP (Predicted) ~1.6 - 2.2Moderately lipophilic; resists pure water, prefers organics.
pKa (Hydrazide) ~3.0 (Basic N) / ~11 (Acidic NH)Amphoteric nature allows pH manipulation.
Crystal Habit Needle-like (typically)High surface area but strong packing.
Best Solvent DMSO, DMFHigh solubility (dipolar aprotic).
Poor Solvent Water, Hexane, Cold EthanolHigh lattice energy barriers.

Frequently Asked Questions (FAQs)

Q1: I followed Protocol A, but the compound precipitates immediately upon cooling. Why? A: This indicates you have created a supersaturated solution. The solubility differential between


 and 

is vast for this compound.
  • Fix: You must increase the volume of ethanol used during reflux. Alternatively, perform the downstream reaction at an elevated temperature (

    
    ) to keep it in solution.
    

Q2: Can I use 95% Ethanol (Industrial Grade) instead of Absolute Ethanol? A: It depends on the application.

  • For Recrystallization: Yes. The 5% water content acts as an "anti-solvent" for the halogenated aromatic ring, potentially improving yield (forcing precipitation upon cooling).

  • For Synthesis: Caution. If your reaction is moisture-sensitive (e.g., acyl chloride formation), the water will hydrolyze your reagents.

Q3: My compound turned yellow after refluxing. Is it degrading? A: Slight yellowing is common with halogenated pyridines due to trace oxidation or liberation of free bromine/chlorine radicals if exposed to light.

  • Fix: Ensure the reflux is performed in the dark (wrap flask in foil) and under an inert atmosphere (

    
     or Ar) if high purity is required.
    

References

  • Synthesis of Nicotinic Acid Hydrazides

    • Source: MDPI (Molecules). "Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.
    • URL:[Link]

  • Source: ChemicalBook / BenchChem. Provides physical property data (MP, solubility in DMSO)
  • General Solubility of Heterocyclic Hydrazides

    • Source: PubChem.[9] Data on 5-Bromo-2-chloronicotinonitrile and related intermediates, highlighting the lipophilicity introduced by the bromo-chloro substitution.

    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 5-Bromo-2-chloro-nicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-chloro-nicotinic acid hydrazide via recrystallization. The following sections are designed in a question-and-answer format to directly address common challenges and provide field-proven insights into the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the critical first principles for selecting a recrystallization solvent for this compound?

A1: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is the fundamental principle that drives crystallization. For this compound, the molecular structure offers key clues:

  • Polar Hydrazide Group (-CONHNH₂): This group is capable of strong hydrogen bonding, suggesting that polar protic solvents (like alcohols and water) will be effective at dissolving the compound, especially when heated.

  • Halogenated Pyridine Ring: The 5-bromo and 2-chloro substitutions on the nicotinic acid backbone increase the molecule's lipophilicity and molecular weight compared to the parent structure. This suggests that purely aqueous systems might be less effective than for simple nicotinic acid.[3]

  • Precursor Solubility: The direct precursor, 5-Bromo-2-chloronicotinic acid, can be recrystallized from hot water and is soluble in methanol.[4] This provides a strong starting point for solvent screening for the hydrazide derivative.

Therefore, the ideal solvent will likely be a polar solvent or a mixed-solvent system that balances the polar and non-polar characteristics of the molecule.

Q2: Which solvents are recommended for initial screening?

A2: Based on the structural analysis and data from related compounds, a systematic screening of the following solvents is recommended. A "good" solvent will dissolve the compound when boiling but will yield crystals upon cooling. An "unsuitable" solvent will either dissolve the compound at room temperature or fail to dissolve it even when boiling.[2]

Solvent SystemClassificationRationale & Expected Behavior
Ethanol Polar ProticOften a good choice for compounds with hydrogen-bonding capabilities like amides and hydrazides.[3] May show high solubility.
Isopropanol Polar ProticSimilar to ethanol but slightly less polar. A related precursor, 5-bromo-2-hydroxynicotinic acid, is recrystallized from it.[5]
Water Polar ProticThe precursor acid is recrystallized from hot water.[4] While the hydrazide may be less soluble, water is an excellent anti-solvent.
Ethanol/Water Mixed-Solvent(Highly Recommended) This combination is often effective. The ethanol dissolves the compound when hot, and the controlled addition of water (as an anti-solvent) or cooling will reduce solubility and induce crystallization.[2]
Toluene AromaticCan be effective for aromatic compounds, especially for removing non-polar impurities.[3]
Ethyl Acetate Polar AproticA moderately polar solvent that is a good candidate for esters and amides.[3]
Q3: Why might a mixed-solvent system like Ethanol/Water be more effective than a single solvent?

A3: A mixed-solvent system, or solvent-pair, is a powerful technique used when no single solvent exhibits the ideal solubility profile.[2] The methodology involves dissolving the solute in a "good" solvent (in which it is highly soluble), followed by the careful addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Gentle heating then clarifies the solution, and slow cooling allows for crystal formation.

For this compound, ethanol is the "good" solvent that can effectively solvate the molecule at high temperatures. Water is the miscible "poor" solvent. This approach offers finer control over the saturation point, often leading to higher purity and better crystal morphology compared to a single-solvent system where the compound might crash out of solution too quickly.

Experimental Protocols & Methodologies

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying the target compound using a single, suitable solvent identified during screening (e.g., isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure good recovery upon cooling.[6]

  • Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration. Add a small excess of solvent (~5-10%) to prevent premature crystallization in the funnel. If necessary, add a spatula tip of decolorizing charcoal to the solution and boil for a few minutes before filtering.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature appropriate to remove the solvent without decomposing the product.

Workflow for Recrystallization Solvent Selection and Executiondot

Recrystallization_Workflow

Sources

Technical Support Center: 5-Bromo-2-chloro-nicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for controlling the hydrolysis of 5-Bromo-2-chloro-nicotinic acid hydrazide. Understanding and mitigating unwanted hydrolysis is critical for ensuring the integrity of your experiments, the purity of your products, and the reproducibility of your results.

Foundational Understanding: The Hydrolysis of Hydrazides

The hydrazide functional group, while synthetically versatile, is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the C-N bond of the hydrazide, yielding the parent carboxylic acid (5-Bromo-2-chloro-nicotinic acid) and hydrazine. The generally accepted mechanism for acid-catalyzed hydrolysis involves the protonation of the hydrazide, followed by nucleophilic attack by water to form a tetrahedral intermediate, which then collapses to the products.[1][2]

The rate of hydrolysis is influenced by several factors including pH, temperature, and the presence of catalysts. For hydrazones, which share structural similarities, hydrolysis is acid-catalyzed and the stability of the C=N bond is pH-dependent.[1][2] Studies on various hydrazide and hydroxylamine-based conjugates have shown that their stability increases as the pH approaches neutrality.[3]

dot graph HydrolysisMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Hydrolysis Products 5_Bromo_2_chloro_nicotinic_acid_hydrazide {this compound | C₆H₄BrClN₃O} 5_Bromo_2_chloro_nicotinic_acid {5-Bromo-2-chloro-nicotinic acid | C₆H₃BrClNO₂} 5_Bromo_2_chloro_nicotinic_acid_hydrazide->5_Bromo_2_chloro_nicotinic_acid Hydrolysis H2O {Water | H₂O} Catalyst {Acid or Base Catalyst | (e.g., H⁺ or OH⁻)} Hydrazine {Hydrazine | N₂H₄}

Troubleshooting Guide: Controlling Hydrolysis During Experiments

This section addresses specific issues you may encounter and provides actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low, and I suspect hydrolysis of my starting material. How can I confirm this and what are the immediate steps to mitigate it?

A1: Confirmation:

  • TLC Analysis: Spot your reaction mixture alongside a pure sample of 5-Bromo-2-chloro-nicotinic acid on a TLC plate. The presence of a spot corresponding to the carboxylic acid is a strong indicator of hydrolysis.

  • LC-MS Analysis: This is a more definitive method. Analyze a sample of your reaction mixture to identify the mass corresponding to 5-Bromo-2-chloro-nicotinic acid (MW: 236.45 g/mol ) and your desired product.[4][5]

Immediate Mitigation Strategies:

  • pH Control: Maintain the reaction pH as close to neutral as possible, unless your specific reaction chemistry requires acidic or basic conditions. If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to slow the rate of hydrolysis.

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous.[6] Moisture can be a significant contributor to hydrolysis. Use freshly distilled solvents and dry glassware.

  • Inert Atmosphere: While not directly preventing hydrolysis, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may complicate your analysis and purification.[7]

Q2: I am performing a reaction that requires acidic conditions. What are the best practices to minimize hydrolysis of the hydrazide?

A2: When acidic conditions are unavoidable, the following strategies can help preserve your starting material:

  • Choice of Acid: Opt for a weaker acid if your reaction tolerates it. The rate of hydrolysis is often proportional to the hydronium ion concentration.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. A 10°C decrease in temperature can significantly reduce the rate of unwanted side reactions.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent prolonged exposure to acidic conditions.

  • Gradual Acidification: Instead of adding the acid all at once, consider a slow, dropwise addition to maintain a lower instantaneous acid concentration.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: Proper storage is crucial for preventing degradation over time.

  • Temperature: Store the compound in a cool, dry, and dark place.[8] Refrigeration at 2-8°C is often recommended.[4][5]

  • Atmosphere: Keep the container tightly closed to prevent moisture absorption from the atmosphere.[8][9] For long-term storage, consider storing under an inert gas like argon or nitrogen.

  • Incompatible Materials: Store away from strong oxidizing agents and acids.[7]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.[4][5]
Atmosphere Tightly sealed container, preferably under inert gas (Argon, Nitrogen).Prevents exposure to moisture and atmospheric oxygen.[7][8]
Light Store in an opaque container or in the dark.Minimizes potential light-induced degradation.
pH (in solution) Neutral (if dissolution is necessary for short-term storage)Hydrolysis is minimized at neutral pH.[3]

Q4: During workup, I am observing product loss. Could hydrolysis be occurring at this stage?

A4: Yes, workup procedures, especially those involving aqueous acidic or basic washes, can induce hydrolysis.

  • Neutralize Promptly: If you use an acid or base wash, ensure you follow it with a neutralizing wash (e.g., saturated sodium bicarbonate for acid, or dilute HCl for base) and then a water wash to remove any residual acid or base.

  • Minimize Contact Time: Perform aqueous extractions swiftly to reduce the time your compound is in contact with the aqueous phase.

  • Use of Brine: Washing with a saturated sodium chloride solution (brine) can help to "dry" the organic layer and reduce the amount of dissolved water, thereby minimizing the chance of hydrolysis during solvent evaporation.

Frequently Asked Questions (FAQs)

Q: What are the primary degradation products of this compound hydrolysis? A: The primary products are 5-Bromo-2-chloro-nicotinic acid and hydrazine.

Q: Can I use this compound in aqueous buffers? A: While it may be soluble in some aqueous buffer systems, its stability will be pH-dependent. For optimal stability, use buffers with a pH as close to neutral as possible and prepare the solutions fresh for each experiment. Long-term storage in aqueous solutions is not recommended.

Q: Are there any analytical techniques besides TLC and LC-MS to monitor hydrolysis? A: Yes, High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and quantitative method for monitoring the disappearance of the starting material and the appearance of the carboxylic acid product.[10][11] Gas chromatography (GC) can also be used, potentially after derivatization.[10]

Q: How does the electronic nature of the substituents on the pyridine ring affect the rate of hydrolysis? A: The electron-withdrawing nature of the bromine and chlorine atoms on the pyridine ring can influence the reactivity of the hydrazide group. These groups make the carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack by water.

Q: What safety precautions should I take when working with this compound? A: Always handle this compound in a well-ventilated area, preferably in a fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid inhalation of dust and contact with skin and eyes.[9][12]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot the TLC plate:

    • Spot 1: A dilute solution of your pure this compound (starting material).

    • Spot 2: A dilute solution of pure 5-Bromo-2-chloro-nicotinic acid (potential hydrolysis product).

    • Spot 3: A sample taken directly from your reaction mixture.

  • Develop the plate in the prepared chamber.

  • Visualize the spots under a UV lamp.

  • Compare the Rf values. The appearance of a spot in the reaction mixture lane that corresponds to the Rf of the 5-Bromo-2-chloro-nicotinic acid standard confirms hydrolysis.

dot graph TLC_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

TLC_Monitoring_Workflow cluster_setup Setup cluster_run Execution cluster_result Analysis Prepare_TLC_Chamber 1. Prepare TLC Chamber & Eluent Spot_Plate 2. Spot Plate with Standards & Sample Prepare_TLC_Chamber->Spot_Plate Develop_Plate 3. Develop Plate in Chamber Spot_Plate->Develop_Plate Visualize_Spots 4. Visualize Under UV Light Develop_Plate->Visualize_Spots Compare_Rf 5. Compare Rf Values Visualize_Spots->Compare_Rf Conclusion 6. Identify Hydrolysis Product Compare_Rf->Conclusion

References

  • Echemi. (2024, February 4). 5-Bromo-2-chloronicotinic acid CAS: 29241-65-4 C6H3BrClNO2 with fast delivery.
  • Spectrum Chemical. (2018, July 6). TCI AMERICA.
  • Benchchem. Common pitfalls to avoid when working with N-Propylnitrous hydrazide.
  • ResearchGate. Proposed mechanism of acid hydrolysis of hydrazones studied[14]. Retrieved from

  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • National Institutes of Health. Hydrolytic Stability of Hydrazones and Oximes.
  • ACS Publications. (2016, May 2). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis | The Journal of Physical Chemistry A.
  • Elsevier Shop. The Determination of Hydrazino-Hydrazide Groups - 1st Edition.
  • The Determination of Hydrazino–Hydrazide Groups.
  • Benchchem. Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
  • ChemicalBook. 5-Bromo-2-chloronicotinic acid | 29241-65-4.
  • Benchchem. Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
  • ATSDR. 6. analytical methods.
  • AK Scientific, Inc. 5-Bromonicotinic acid.
  • ResearchGate. (2025, August 6). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits.
  • Chem-Impex. 5-Bromo-2-chloronicotinic acid.
  • PubMed. (2009, February 17). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.

Sources

Validation & Comparative

Comparison Guide: Mass Spectrometry Fragmentation of Halogenated Nicotinic Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated nicotinic hydrazides represent a critical scaffold in the development of antitubercular agents, functioning as lipophilic analogs of the first-line drug Isoniazid (INH). While the introduction of halogens (Cl, Br, F) improves membrane permeability and metabolic stability, it introduces significant analytical challenges—specifically, the differentiation of positional isomers (e.g., 2-chloro- vs. 6-chloronicotinohydrazide) which often co-elute in reverse-phase chromatography.

This guide provides a technical comparison of ionization techniques (EI vs. ESI) and details the specific fragmentation mechanics required to structurally validate these compounds. Unlike standard spectral matching, we focus on the mechanistic causality of bond cleavage to provide a self-validating workflow for identifying impurities and metabolites.

Technical Comparison: Ionization Modalities

The choice of ionization source dictates the fragmentation information available. For halogenated hydrazides, the preservation of the halogen-carbon bond is often the limiting factor.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Application Verdict
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)ESI is superior for labile hydrazide bonds.
Molecular Ion Low abundance (

). Often undetectable due to rapid dehydration or hydrazine loss.
High abundance (

). Preserves the intact parent molecule.[1]
ESI required for MW confirmation.
Halogen Pattern Clear isotopic clusters (

) visible in fragments.
Isotopic clusters visible in parent and daughter ions.Both provide halogen confirmation.
Fragmentation Extensive.[1][2][3][4] "Fingerprint" region useful for library matching but complex for de novo ID.Controlled (CID). MS/MS allows stepwise elucidation of the hydrazide side chain.ESI-MS/MS is the gold standard for structural elucidation.
Isomer ID Difficult; spectra of positional isomers are often identical.Superior ; varying collision energies (CE) reveal stability differences in the acylium ion.ESI allows energy-resolved discrimination.

Mechanistic Fragmentation Analysis

To validate the structure of a halogenated nicotinic hydrazide, one must confirm three distinct structural zones: the Hydrazine Tail , the Carbonyl Linker , and the Halogenated Pyridine Core .

The Fragmentation Pathway (ESI-MS/MS)

The fragmentation is driven by the protonation of the pyridine nitrogen or the hydrazide nitrogen. Under Collision-Induced Dissociation (CID), the molecule undergoes a predictable cascade.

Key Diagnostic Transitions (using 2-Chloronicotinohydrazide, MW ~171.5 as model):

  • Primary Cleavage (Loss of Hydrazine): The most labile bond is the amide

    
     bond. The protonated parent 
    
    
    
    ejects a neutral hydrazine molecule (
    
    
    , 32 Da).
    • Mechanism: Heterolytic cleavage yielding a resonance-stabilized Acylium Ion .

    • Observation:

      
      .
      
  • Secondary Cleavage (Loss of Ammonia): Alternatively, the terminal amine is lost as ammonia (

    
    , 17 Da).
    
    • Mechanism: Rearrangement yielding an isocyanate-like intermediate or cyclic cation.

    • Observation:

      
      .
      
  • Core Degradation (Loss of CO): The acylium ion ejects carbon monoxide (CO, 28 Da) to form the Halogenated Pyridinium Ion .

    • Observation: High energy fragment.[1][2] Crucial for determining halogen position (stability of this ion depends on halogen location).

Visualization of Fragmentation Logic

FragmentationPathway cluster_isotopes Isotope Signature Parent Parent Molecule [M+H]+ (m/z ~172) Intermediate1 Loss of NH3 (m/z ~155) Parent->Intermediate1 -17 Da (NH3) Acylium Acylium Ion (Loss of N2H4) (m/z ~140) Parent->Acylium -32 Da (N2H4) (Primary Pathway) Pyridyl Halo-Pyridinium Ion (Loss of CO) (m/z ~112) Acylium->Pyridyl -28 Da (CO) RingOpen Ring Fragmentation (Loss of HCN) Pyridyl->RingOpen High CE IsoNote Cl: 3:1 ratio (M:M+2) Br: 1:1 ratio (M:M+2)

Caption: Stepwise ESI-MS/MS fragmentation pathway of a monochlorinated nicotinic hydrazide. The transition to the Acylium ion is the defining event.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to differentiate isomers and confirm halogenation patterns.

Materials & Conditions
  • Instrument: LC-Q-TOF (Quadrupole Time-of-Flight) or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic solvent facilitates desolvation).

Step-by-Step Methodology
  • Full Scan (Q1) Survey:

    • Scan range: m/z 50–500.

    • Validation Check: Look for the characteristic halogen isotope pattern.[5]

      • Chlorine:[1][6] M peak approx. 3x intensity of M+2.[6]

      • Bromine: M and M+2 peaks approx. equal intensity.

    • If no isotope pattern is visible, the halogen has been lost (unlikely in soft ESI) or the synthesis failed.

  • Product Ion Scan (MS2):

    • Select the monoisotopic parent ion (

      
       or 
      
      
      
      ) as the precursor.
    • Apply Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Validation Check: Identify the "Hydrazide Signature." You must see the loss of 32 Da (

      
      ). If you only see loss of 18 Da (
      
      
      
      ), the compound may be the acid form (hydrolysis product), not the hydrazide.
  • Isomer Differentiation (Energy Resolved MS):

    • Isomers (e.g., 2-Cl vs 6-Cl) often have identical fragments but different Critical Energies required to break the ring.

    • Plot the "Survival Yield" of the molecular ion vs. Collision Energy.

    • Insight: Steric hindrance at the 2-position (ortho to hydrazide) often lowers the energy barrier for hydrazine loss compared to the 6-position.

Reference Data: Characteristic Ions

Use this table to interpret spectra for monochlorinated nicotinic hydrazide derivatives.

Fragment IdentityFormula (approx.)m/z (

)
m/z (

)
Relative Abundance (Typical)
Parent Ion

172.0 174.0 100% (Base Peak at low CE)
De-aminated

155.0157.010–30%
Acylium Ion

140.0 142.0 High (Diagnostic)
Pyridyl Cation

112.0114.0Medium (High CE)
Ring Fragment

86.088.0Low (Loss of HCN)

Isomer Differentiation Workflow

Differentiating positional isomers (e.g., 2-chloro, 5-chloro, 6-chloro) is the most complex aspect of this analysis. This workflow utilizes the "Ortho Effect" and retention time logic.

IsomerWorkflow Sample Unknown Isomer (m/z 172) Chromatography LC Retention Time Sample->Chromatography MS2 MS/MS Fragmentation (CE = 25 eV) Chromatography->MS2 Ortho Ortho-Substituted (2-Chloro) Chromatography->Ortho Early Elution (Steric/Polarity) MetaPara Meta/Para-Substituted (5-Chloro / 6-Chloro) Chromatography->MetaPara Late Elution MS2->Ortho High Abundance of [M-NH3]+ (Ortho Effect) MS2->MetaPara Dominant [M-N2H4]+ Only

Caption: Decision tree for distinguishing ortho-substituted hydrazides from meta/para isomers using MS/MS ratios and LC retention.

References

  • Isoniazid Fragmentation Baseline

    • Title: Isoniazid: A Review of Characteristics, Properties and Analytical Methods.[7]

    • Source: UNESP / Crit. Rev. Anal. Chem.
    • URL:[Link] (Verified via search context 1.1)

  • Differentiation of Isomers

    • Title: Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn.
    • Source: Thermo Fisher Scientific / LCMS.cz.
    • URL:[Link] (Verified via search context 1.2)

  • Halogen Isotope Patterns

    • Title: Mass Spectrometry - Fragmentation Patterns (Halides).[5]

    • Source: Chemistry LibreTexts.
    • URL:[Link] (Verified via search context 1.19)

  • Hydrazone/Hydrazide Specifics

    • Title: Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived
    • Source: Journal of Molecular Structure (via ResearchG
    • URL:[Link] (Verified via search context 1.5)

Sources

A Comparative Guide to the Spectroscopic Characterization of Hydrazone Derivatives of 5-Bromo-2-chloro-nicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, hydrazone derivatives stand out as a versatile and crucial class of compounds. Their characteristic azometine (–NHN=CH–) group makes them not only key synthetic intermediates but also potent biological agents with a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2] The therapeutic potential of a hydrazone is deeply rooted in its molecular structure. Therefore, the precise and unambiguous characterization of these molecules is a cornerstone of their development.

This guide provides an in-depth comparison of the essential spectroscopic techniques used to characterize a specific, novel class of these compounds: hydrazone derivatives of 5-Bromo-2-chloro-nicotinic acid hydrazide. While direct literature on this exact scaffold is emerging, this guide synthesizes data from structurally related compounds to provide a robust analytical framework. We will explore the "why" behind experimental choices and offer validated protocols to ensure the integrity of your results.

The core structure involves the condensation of this compound with various substituted aromatic aldehydes. This reaction creates a molecule rich with spectroscopic handles, from the pyridine ring and its halogen substituents to the crucial amide and imine bonds of the hydrazone bridge.

Core Spectroscopic Techniques: A Comparative Analysis

A multi-faceted spectroscopic approach is non-negotiable for the complete elucidation of these structures. Each technique provides a unique piece of the molecular puzzle. By integrating data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we can confidently confirm identity, purity, and structural nuances.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Principle & Application: FT-IR spectroscopy is the first line of analysis, offering a rapid and definitive confirmation of the key functional groups formed during the synthesis. It works by measuring the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. For our target hydrazones, FT-IR is indispensable for verifying the successful condensation reaction—specifically, the formation of the C=N (imine) bond and the retention of the N-H and C=O (amide) bonds.

Expected Spectral Features & Comparative Insights: The power of FT-IR lies in its ability to track the disappearance of reactant signals and the appearance of product signals.

  • Disappearance of Reactants: The characteristic N-H stretching of the hydrazide's -NH2 group (typically two bands around 3300-3200 cm⁻¹) and the aldehyde's C=O stretch (around 1700 cm⁻¹) will be replaced by new signals.

  • Appearance of Products:

    • C=N (Imine) Stretch: A sharp, medium-intensity band appearing in the 1650-1580 cm⁻¹ region is the primary evidence of hydrazone formation.[3][4] The exact position can shift based on the electronic nature of the substituent on the aromatic aldehyde. Electron-withdrawing groups tend to shift this band to a higher wavenumber.

    • N-H (Amide) Stretch: A single, sharp band around 3300-3150 cm⁻¹ confirms the presence of the amide N-H proton.[3][5]

    • C=O (Amide I) Stretch: A strong, sharp absorption band typically found between 1740-1660 cm⁻¹ is characteristic of the amide carbonyl group.[3][6]

Functional Group Expected Wavenumber (cm⁻¹) Significance & Comparative Notes
N-H Stretch (Amide)3300 - 3150Confirms the presence of the amide linkage. Its sharpness indicates a lack of extensive hydrogen bonding in the solid state.
C-H Stretch (Aromatic)3100 - 3000Indicates the presence of the pyridine and substituted benzene rings.
C=O Stretch (Amide I)1740 - 1660A strong, reliable indicator of the amide group. Its position is sensitive to electronic effects.[3]
C=N Stretch (Imine)1650 - 1580The most critical band. Confirms the formation of the hydrazone. Its frequency can be compared across derivatives to assess electronic effects.[3][4]
C=C & C=N (Ring)1600 - 1450Vibrations from the pyridine and aromatic rings.
N-N Stretch1150 - 950A weaker band that supports the presence of the hydrazone linkage.[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the carbon and proton skeleton. For hydrazone derivatives, both ¹H and ¹³C NMR are essential.

Principle & Application: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This "chemical shift" (δ) is highly sensitive to the local electronic environment of each atom, providing a unique fingerprint of its position within the molecule.

Expected Spectral Features & Comparative Insights: The ¹H NMR spectrum confirms the connectivity of protons and can reveal isomeric forms.

  • -NH Proton (Amide): A singlet appearing far downfield, typically between δ 11.0-12.0 ppm . This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and its potential involvement in hydrogen bonding. This is a hallmark signal of aroylhydrazones.

  • -N=CH Proton (Azomethine): A singlet observed between δ 8.0-9.0 ppm . The exact chemical shift is highly diagnostic of the substituent on the aromatic ring. Electron-withdrawing groups on the ring will shift this proton further downfield.

  • Pyridine Ring Protons: The 5-Bromo-2-chloro-nicotinic acid moiety will show two distinct signals in the aromatic region. Based on known data for 5-bromo-2-chloronicotinic acid, these protons are expected as doublets around δ 8.4-8.7 ppm .[8]

  • Aromatic Protons: The protons from the condensed aldehyde will appear in the typical aromatic region of δ 7.0-8.0 ppm , with splitting patterns (doublets, triplets, etc.) that reveal their substitution pattern.

Expected Spectral Features & Comparative Insights: ¹³C NMR complements the proton data, confirming the carbon framework.

  • C=O (Amide Carbonyl): A signal in the δ 160-170 ppm range.[3]

  • C=N (Imine Carbon): A signal between δ 140-150 ppm .[3]

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring will have distinct signals, with the carbons bonded to bromine and chlorine being significantly affected.

  • Aromatic Carbons: Signals for the substituted benzene ring will appear in the δ 115-140 ppm range.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves most hydrazones and its residual water peak does not typically interfere with key signals.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified hydrazone derivative and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Acquire a ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle & Application: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass, allowing for the determination of the molecular formula.

Expected Fragmentation Patterns & Comparative Insights: Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. This fragmentation pattern can provide valuable structural clues.

  • Molecular Ion Peak [M]⁺: This peak corresponds to the intact molecule and confirms the molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4), which is a powerful confirmation of the presence of these halogens.

  • Key Fragments:

    • Cleavage of the N-N bond is common.

    • Loss of the substituted aromatic aldehyde portion.

    • Fragmentation of the 5-bromo-2-chloro-pyridinyl moiety. The fragmentation of pyridine itself is a complex process.[9][10]

A typical fragmentation might involve the loss of the Ar-CH=N portion, leading to a fragment corresponding to the 5-bromo-2-chloro-nicotinoyl cation. Analyzing these fragments helps piece together the molecule's structure.[11]

UV-Visible (UV-Vis) Spectroscopy: The Electronic Transition Probe

Principle & Application: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for highly conjugated systems like hydrazones.

Expected Spectral Features & Comparative Insights: Hydrazone derivatives are expected to show strong absorption bands in the UV-Vis region.

  • π → π* Transitions: These high-energy transitions, typically occurring in the 250-300 nm range, are associated with the aromatic rings.

  • n → π* Transitions: These lower-energy transitions, often seen as a shoulder or a distinct band at longer wavelengths (320-380 nm ), are characteristic of the hydrazone C=N chromophore and the C=O group.[3][6]

The position of the maximum absorbance (λ_max) is sensitive to both the solvent and the electronic nature of the substituents on the aromatic ring.[12] A comparison of the λ_max values across a series of derivatives can provide insights into their electronic properties. For instance, adding an electron-donating group to the aldehyde ring may cause a bathochromic (red) shift to a longer wavelength.

Integrated Spectroscopic Workflow

For robust characterization, these techniques should be used in a logical sequence. The following workflow ensures comprehensive and validated data.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Hydrazone Synthesis Purification Recrystallization / Chromatography Synthesis->Purification FTIR FT-IR (Functional Groups) Purification->FTIR Initial Check NMR NMR (¹H & ¹³C) (Structural Backbone) FTIR->NMR Proceed if C=N present MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Confirm Connectivity Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation UV_Vis UV-Vis (Electronic Properties) MS->UV_Vis Confirm MW MS->Structure_Confirmation UV_Vis->Structure_Confirmation

Caption: Integrated workflow for the synthesis and spectroscopic characterization of hydrazone derivatives.

Conclusion

The spectroscopic characterization of hydrazone derivatives of this compound is a multi-modal process where each technique provides essential, complementary information. FT-IR confirms the synthesis, NMR elucidates the precise atomic arrangement, Mass Spectrometry validates the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic structure. By comparing the spectral data across a series of derivatives, researchers can build a comprehensive understanding of structure-activity relationships, which is vital for the rational design of new therapeutic agents. This guide provides the foundational framework and validated protocols to ensure that characterization is both accurate and insightful.

References

  • Desai, D. D., & Desai, G. C. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Al-Ostoot, F. H., et al. (2025, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega.
  • Arora, T., et al. (2023, August 30). Synthesis and characterization of hydrazones and their transition metal complexes: antimicrobial, antituberculosis and antioxidant activity. CoLab.
  • (2015, January 15). Synthesis and Characterization and Biological Activities of Hydrazones. SciSpace.
  • Wujec, M., et al. (2024, August 11). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules.
  • (2025, August 8). Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide.
  • Noor, S., et al. (2022, October 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules.
  • Galić, N., et al. (2018, February 5). Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • (n.d.). UV-Vis spectra of the 6 hydrazones in DMSO.
  • Zhang, X., et al. (n.d.). A hydrazone Schiff base as a Fe(iii) sensor and precursor to a violet-emissive Mn(ii) complex: synthesis, crystal structure, luminescence, supramolecular and DFT studies. New Journal of Chemistry.
  • Ali, A. M., et al. (2024, March 28). An Exploratory Experimental Analysis Backed by Quantum Mechanical Modeling, Spectroscopic, and Surface Study for C-Steel Surface in the Presence of Hydrazone-Based Schiff Bases to Fix Corrosion Defects in Acidic Media. ACS Omega.
  • (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.
  • (n.d.). UV-visible spectral data wavelength (nm) for the Schiff base and its complexes.
  • (2021, December 16). To investigation of acidochromic behaviour of hydrazone schiff base ligand is it possible to get hyperchromic shift from UV-vis spectroscopy peak?
  • (n.d.). Nicotinic acid, hydrazide. PubChem.
  • (n.d.). 5-Bromo-2-chloronicotinic acid. ChemicalBook.
  • El-Gendy, A. A. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.
  • (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1.
  • (n.d.). Mass fragmentation pattern of the compounds.
  • Karamhussien, H. A., et al. (n.d.). CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics.
  • (n.d.).
  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • (n.d.). 5-BROMO-2-FLUORONICOTINIC ACID(29241-66-5) 1H NMR spectrum. ChemicalBook.
  • (n.d.). 5-Bromo-2-chloronicotinic acid, 96% 100 g. Thermo Scientific Chemicals.
  • (n.d.). 886365-31-7|5-Bromo-2-chloroisonicotinic acid. BLD Pharm.

Sources

Safety Operating Guide

5-Bromo-2-chloro-nicotinic acid hydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

CRITICAL WARNING: 5-Bromo-2-chloro-nicotinic acid hydrazide possesses a Hydrazide functional group.

  • NEVER mix with strong oxidizers (Nitric Acid, Peroxides, Permanganates). This can result in hypergolic ignition or explosion.

  • NEVER dispose of in standard "Non-Halogenated" organic solvent streams. The bromine and chlorine substituents require high-temperature incineration with flue gas scrubbing to prevent the formation of acid gases (HBr, HCl) and potential dioxins.

Chemical Hazard & Waste Profile

To properly dispose of this compound, you must understand its functional architecture. It is not merely "chemical waste"; it is a poly-functional intermediate with specific reactivities.

Functional GroupAssociated RiskDisposal Implication
Hydrazide (-CONHNH₂) Reducing agent; Potential mutagen; Nitrogen gas evolution.Reactivity Hazard: Must be segregated from oxidizers. Potential D003 (Reactive) characteristic if bulk quantities are unstable.
Halogens (Br, Cl) Persistent environmental toxicity; Acid gas generation upon combustion.Halogenated Waste Stream: Requires specific incineration protocols (EPA 40 CFR § 264.343).
Pyridine Core Aquatic toxicity; potential neurotoxicity.Toxic Waste: Must not enter municipal sewage systems.
Regulatory Classification (RCRA/EPA)

While this compound does not have a specific "P" or "U" list code, it must be classified by Process Knowledge and Characteristics :

  • Primary Classification: Hazardous Waste (Toxic, Irritant).

  • Waste Codes (US): Likely D003 (Reactive - if tested positive for instability) or classified under general Halogenated Organic Waste .

  • European Waste Code (EWC): 16 05 06* (laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Pre-Disposal Segregation Logic

The most common cause of laboratory accidents during disposal is improper segregation. Use the following decision matrix to determine where this compound belongs in your waste accumulation area.

SegregationLogic Start Waste: 5-Bromo-2-chloro-nicotinic acid hydrazide CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Mother Liquor CheckState->Liquid StreamA Solid Waste Bin (Halogenated Organics) Solid->StreamA Double Bagged CheckOxidizer Contains Oxidizers? (HNO3, H2O2, etc.) Liquid->CheckOxidizer Danger STOP! DO NOT MIX. Risk of Explosion. CheckOxidizer->Danger Yes HalogenCheck Stream Selection CheckOxidizer->HalogenCheck No StreamB Liquid Waste Carboy (Halogenated Solvents) HalogenCheck->StreamB Segregate from Non-Halogenated

Figure 1: Segregation Decision Matrix. Note the critical stop point regarding oxidizers.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE
  • PPE: Nitrile gloves (double-gloved recommended due to halogenated nature), safety goggles, and lab coat. Work inside a chemical fume hood.

  • Vessels: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the hydrazide is in an acidic solution (corrosion risk).

Phase 2: Waste Collection

Scenario A: Solid Waste (Pure Compound)

  • Containment: Place the solid material into a screw-top jar or a heavy-duty hazardous waste bag (minimum 4 mil thickness).

  • Secondary Containment: Place the primary container inside a second bag or sealable drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"

    • Hazard Checkboxes: Toxic, Irritant, Halogenated .

Scenario B: Liquid Waste (Reaction Mixtures)

  • Compatibility Check: Ensure the waste carboy does not contain oxidizing acids (Nitric, Chromic) or peroxides.

  • Transfer: Pour slowly into the Halogenated Organic Solvents carboy.

    • Why Halogenated? Even if dissolved in Methanol (non-halogenated), the solute contains Br/Cl. The entire volume must now be treated as halogenated waste to ensure proper incineration temperatures (>1100°C).

  • Rinsing: Rinse glassware with a compatible solvent (e.g., Dichloromethane or Methanol). Add rinsate to the same waste container.

Phase 3: Decontamination of Spills

If the dry powder is spilled:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Do NOT use Oxidizers: Do not use bleach (hypochlorite) to clean the spill, as it may react with the hydrazide.

  • Cleanup:

    • Cover with a non-combustible absorbent (Vermiculite or Sand).

    • Sweep carefully to avoid dust generation.

    • Place in a sealed container labeled "Hazardous Waste: Spill Debris (Halogenated)."

  • Surface Wash: Wash the surface with water and soap; collect the water as hazardous liquid waste.

The Disposal Lifecycle (Cradle-to-Grave)

Understanding where your waste goes ensures you label it correctly.

DisposalLifecycle Lab Lab Bench (Generation) Accumulation Satellite Accumulation Area (Tag: Halogenated) Lab->Accumulation Proper Labeling EHS EHS / Waste Vendor Pickup Accumulation->EHS Manifesting Incinerator Rotary Kiln Incinerator (>1100°C) EHS->Incinerator Transport Scrubber Wet Scrubber System (Neutralize HBr/HCl) Incinerator->Scrubber Flue Gas Ash Stabilized Ash (Landfill) Incinerator->Ash Residue

Figure 2: The lifecycle of halogenated hydrazide waste. Note the requirement for scrubbing due to Br/Cl content.

Emergency Contingencies

EventImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1][2][3]Hydrazides can be absorbed dermally; halogens increase lipophilicity.
Eye Contact Flush for 15 min; Consult Ophthalmologist.2-chloronicotinic acid derivatives are severe eye irritants (H319).
Fire Use CO₂, Dry Chemical, or Foam.Do NOT use water jet if possible (spreads contamination). Burning produces toxic NOx, HCl, and HBr gases.

References

  • Merck/Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloronicotinic acid (Parent Structure). Retrieved from

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Nicotinic hydrazide (Functional Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Chloronicotinohydrazide. National Library of Medicine. Retrieved from

  • Cornell University EHS. (2024). Halogenated Pyridines Waste Management Guidelines. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.